(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide
Description
BenchChem offers high-quality (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,6R)-3,4,5-trihydroxy-6-[3-(1-nitrosopiperidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7/c20-11-12(21)14(16(23)24)26-15(13(11)22)18-6-3-4-9(8-18)10-5-1-2-7-19(10)17-25/h3-4,6,8,10-15,20-22H,1-2,5,7H2/p+1/t10?,11?,12-,13?,14?,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQJGRMFKQFEI-LJCZPVBQSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)O)O)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)C2=C[N+](=CC=C2)[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N3O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Molecular Profiling and Metabolic Characterization of (R,S)-NAB-N-Gluc
The following technical guide details the molecular architecture, metabolic pathways, and analytical characterization of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide (NAB-N-Gluc).
Executive Summary
Subject: (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide CAS Registry Number: 1033078-12-4 Role: Major urinary metabolite and detoxification product of N-nitrosoanabasine (NAB). Significance: NAB is a tobacco-specific nitrosamine (TSNA) with carcinogenic potential.[1] The N'-glucuronidation of the pyridine ring represents a critical Phase II detoxification pathway, competing with cytochrome P450-mediated bioactivation. This metabolite serves as a non-invasive biomarker for TSNA exposure and metabolic clearance efficiency.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Identity
The compound is a quaternary ammonium glucuronide formed by the conjugation of glucuronic acid to the pyridine nitrogen of N-nitrosoanabasine.
-
IUPAC Name: 1-β-D-Glucopyranuronosyl-3-(1-nitroso-2-piperidinyl)pyridinium inner salt.
-
Stereochemistry:
-
Anabasine Moiety: The "R,S" designation indicates a racemic mixture at the C2' position of the piperidine ring. In biological systems, (S)-anabasine is the predominant alkaloid in tobacco, but nitrosation can occur on both enantiomers.
-
Glucuronide Moiety: The sugar is exclusively in the beta-D configuration.
-
-
Regiochemistry:
-
N-Nitroso Group: Located on the secondary nitrogen of the piperidine ring (N1).
-
N-Glucuronide: Located on the tertiary nitrogen of the pyridine ring (N'). This quaternizes the pyridine nitrogen, creating a permanently charged cationic center (or zwitterion at physiological pH).
-
Physicochemical Data Table
| Property | Value / Description |
| Molecular Formula | C₁₆H₂₁N₃O₇ (Zwitterion) / C₁₆H₂₂N₃O₇⁺ (Cationic form in acid) |
| Molecular Weight | 367.35 g/mol (Neutral) / 368.36 g/mol (Cation) |
| Solubility | Highly soluble in water, methanol, and DMSO; insoluble in non-polar solvents (hexane, ether).[2][3] |
| pKa (COOH) | ~3.5 (Glucuronic acid moiety). |
| pKa (Pyridine N) | N/A (Quaternized; permanently charged). |
| UV Absorbance | λmax ~260 nm (Pyridine chromophore). |
| Stability | Stable in acidic/neutral aqueous solution. Susceptible to hydrolysis by β-glucuronidase (e.g., E. coli or Helix pomatia), though quaternary N-glucuronides can be more resistant than O-glucuronides. |
Part 2: Biosynthesis and Metabolic Pathways
The Detoxification Mechanism
The formation of NAB-N-Gluc is a Phase II metabolic reaction catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. This pathway competes with the bioactivation pathway (alpha-hydroxylation) that leads to DNA adducts.
-
Enzymatic Catalysis: The reaction involves the nucleophilic attack of the pyridine nitrogen lone pair onto the C1 position of UDP-glucuronic acid (UDPGA).
-
Key Isoforms: Based on structural analogs (nicotine and NNN), UGT1A4 and UGT2B10 are the primary enzymes responsible for N-glucuronidation of pyridine rings and tertiary amines.
-
Excretion: The addition of the polar glucuronic acid moiety drastically increases water solubility, facilitating rapid renal clearance (urinary excretion) and preventing reabsorption.
Pathway Visualization
The following diagram illustrates the divergent fate of N-nitrosoanabasine: Detoxification (Glucuronidation) vs. Bioactivation (Diazonium formation).
Figure 1: Divergent metabolic pathways of N-nitrosoanabasine. Green path indicates detoxification; Red path indicates bioactivation.
Part 3: Analytical Characterization & Methodology
Synthesis Protocol (Chemo-Enzymatic)
For research standards, enzymatic synthesis is preferred to ensure stereochemical purity (beta-anomer).
Reagents:
-
Substrate: (R,S)-N-Nitrosoanabasine (Neat).[4]
-
Cofactor: UDP-Glucuronic Acid (UDPGA).
-
Catalyst: Recombinant Human UGT1A4 or Human Liver Microsomes (HLM).[5]
-
Buffer: Tris-HCl (pH 7.4) + MgCl₂ (10 mM).
Workflow:
-
Incubation: Mix NAB (100 µM), UDPGA (2 mM), and UGT1A4 (0.5 mg protein/mL) in buffer. Incubate at 37°C for 4-16 hours.
-
Termination: Quench with ice-cold acetonitrile. Centrifuge to remove protein.
-
Purification: Semi-preparative HPLC (C18 column).
-
Validation: Verify mass shift (+176 Da) and loss of pyridine UV absorbance characteristics (slight shift).
LC-MS/MS Quantification Protocol
This protocol is designed for the detection of NAB-N-Gluc in human urine.
Instrument Parameters:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[6]
-
B: 0.1% Formic Acid in Acetonitrile.
-
MRM Transitions: Since NAB-N-Gluc is a pre-charged cation (or readily protonated), the parent ion is selected.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| NAB-N-Gluc | 368.1 [M]⁺ | 192.1 [NAB+H]⁺ | 20-25 | Loss of Glucuronic Acid (-176 Da) |
| NAB-N-Gluc | 368.1 [M]⁺ | 162.1 | 35 | Pyridine ring fragmentation |
| Internal Std | 372.1 [d4-M]⁺ | 196.1 [d4-NAB]⁺ | 20-25 | Deuterated analog |
Analytical Workflow Diagram
Figure 2: Standardized workflow for the extraction and quantification of NAB-N-Gluc from biological matrices.
Part 4: Clinical & Toxicological Relevance
Biomarker Utility
NAB-N-Gluc serves as a specific biomarker for:
-
Tobacco Exposure: Differentiates tobacco users from those on nicotine replacement therapy (NRT), as NRT contains nicotine but not anabasine/NAB.
-
Metabolic Phenotyping: The ratio of NAB-N-Gluc to free NAB in urine ("Glucuronidation Ratio") indicates the individual's detoxification capacity. Low glucuronidation rates may correlate with higher susceptibility to TSNA-induced carcinogenesis.
Handling & Safety
-
Hazard: While the glucuronide is a detoxification product, it can hydrolyze back to the carcinogenic parent compound (NAB). Handle as a potential carcinogen.[7][8]
-
Storage: Store neat standards at -20°C under inert atmosphere. Solutions should be kept acidic (pH < 5) to prevent spontaneous hydrolysis or degradation.
References
-
National Institutes of Health (PubChem). N-Nitrosoanabasine Compound Summary. Retrieved from [Link]
-
Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques.[9] Current Drug Metabolism. Retrieved from [Link]
Sources
- 1. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R,S)-N2-Nitroso-Anabasine N’-Beta-D-Glucuronide [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. N-Nitrosoanabasine | C10H13N3O | CID 7069270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
- 9. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Pathways of Nitrosoanabasine (NAB) Glucuronidation
Executive Summary
This technical guide details the metabolic detoxification of N'-nitrosoanabasine (NAB) via glucuronidation. NAB is a tobacco-specific nitrosamine (TSNA) structurally related to nicotine. While cytochrome P450-mediated bioactivation (leading to DNA adducts) is the primary toxification route, N-glucuronidation represents a critical detoxification and elimination pathway.[1][2]
This document provides researchers with the mechanistic basis, specific enzymology, and validated experimental protocols for characterizing NAB glucuronidation. It establishes UGT2B10 as the high-affinity catalyst for this reaction, distinguishing it from the lower-affinity UGT1A4 isoform.
Molecular Mechanism of NAB Glucuronidation
Structural Basis
NAB contains two heterocyclic rings: a pyridine ring and a piperidine ring. The piperidine nitrogen is nitrosated (N-nitroso group), rendering it non-basic and chemically distinct. The pyridine nitrogen , however, remains nucleophilic and serves as the acceptor site for the glucuronic acid moiety.
The Reaction
The reaction is an N-glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs).[1][3][4][5] The enzyme transfers glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the pyridine nitrogen of NAB.
-
Cofactor: UDP-glucuronic acid (UDPGA)
-
Product: NAB-N-glucuronide (specifically pyridine-N-glucuronide )[7][8]
-
Byproduct: UDP
Pathway Visualization
Figure 1: Mechanistic pathway of NAB N-glucuronidation showing the conversion of NAB to its pyridine-N-glucuronide conjugate via UGT2B10 and UGT1A4.
Enzymology: UGT Isoform Specificity
Understanding the specific UGT isoforms is vital for extrapolating in vitro data to in vivo clearance and assessing pharmacogenetic risks.[5]
Primary Catalyst: UGT2B10
Research identifies UGT2B10 as the dominant enzyme responsible for NAB N-glucuronidation in the human liver.
-
Affinity: High (Low
). -
Contribution: Accounts for the majority of hepatic clearance.
-
Genetics: UGT2B10 exhibits genetic polymorphisms (e.g., UGT2B10*2) that can significantly reduce glucuronidation capacity, potentially altering TSNA detoxification rates in individuals.
Secondary Catalyst: UGT1A4
UGT1A4 is a known N-glucuronidating enzyme (active on nicotine and imipramine) but plays a secondary role for NAB.
-
Affinity: Low (High
). -
Relevance: It may contribute at high substrate concentrations but is kinetically less efficient than UGT2B10.
Kinetic Comparison Table
| Parameter | UGT2B10 | UGT1A4 | Human Liver Microsomes (HLM) |
| Role | Primary Catalyst | Secondary Catalyst | Composite Activity |
| Low ( | High (mM range) | Low (resembles UGT2B10) | |
| High | Moderate | Variable | |
| Clearance ( | High | Low | High |
| Reaction Type | Pyridine N-glucuronidation | Pyridine N-glucuronidation | Pyridine N-glucuronidation |
Note: The kinetic profile of HLM closely mirrors UGT2B10, confirming it as the major hepatic contributor.
Experimental Protocol: In Vitro Characterization
This protocol describes the standard workflow for assaying NAB glucuronidation using Human Liver Microsomes (HLM) or Recombinant UGTs (rUGT).
Critical Reagents
-
Substrate: Nitrosoanabasine (NAB) (Purity >98%).
-
Enzyme Source: HLM (pooled, characterized for UGT content) or rUGT2B10 (Supersomes™).
-
Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM final concentration.
-
Pore-Forming Agent: Alamethicin (50
g/mg protein).-
Why? UGTs are lumenal ER enzymes. Alamethicin permeabilizes the microsomal membrane to allow UDPGA entry without disrupting enzyme latency.
-
-
Buffer: Tris-HCl or Phosphate Buffer (pH 7.4) with MgCl
(5-10 mM).
Incubation Workflow
-
Pre-Incubation:
-
Mix Buffer, MgCl
, Alamethicin, and Enzyme (HLM or rUGT) on ice. -
Incubate on ice for 15 minutes to allow pore formation.
-
Add NAB (Substrate) at varying concentrations (e.g., 10
M – 5 mM for kinetics). -
Pre-warm at 37°C for 3 minutes.
-
-
Reaction Initiation:
-
Add UDPGA (Start reagent).
-
Incubate at 37°C in a shaking water bath.
-
Time: 30–60 minutes (Must be within the linear range of metabolite formation).
-
-
Termination:
-
Add ice-cold Acetonitrile (ACN) or Methanol containing Internal Standard (e.g., NAB-d4 or N-nitrosonornicotine).
-
Vortex vigorously and centrifuge (10,000 x g, 10 min) to pellet protein.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
LC-MS/MS Analytical Conditions
To quantify the polar glucuronide, a reverse-phase method compatible with polar retention is required.
-
Column: C18 or Phenyl-Hexyl (for better retention of aromatic amines).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[9]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Start low organic (5% B) to retain the glucuronide, ramp to 90% B.
-
Detection: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
NAB:
192 162 (loss of NO) or 133. -
NAB-Glucuronide:
368 192 (loss of glucuronic acid moiety, -176 Da).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the in vitro generation and analysis of NAB glucuronides.
Data Interpretation & Self-Validation
To ensure scientific integrity, the generated data must be self-validating.
Control Validations
-
Negative Control (-UDPGA): No glucuronide peak should be observed. If a peak exists, check for contamination.
-
Negative Control (-Enzyme): Confirms chemical stability of NAB.
-
Positive Control: Use a known UGT2B10 substrate (e.g., Nicotine or Amitriptyline) to verify enzyme activity in the batch.
Kinetic Analysis
Plot the rate of glucuronidation (
-
Fit data to the Michaelis-Menten equation :
-
Interpretation:
-
A biphasic curve suggests involvement of multiple enzymes (e.g., high-affinity UGT2B10 and low-affinity UGT1A4).
-
Use the Eadie-Hofstee plot (
vs ) to diagnose single vs. multiple enzyme kinetics.
-
In Vivo Correlation
In human urine, NAB-N-glucuronide accounts for 59–90% of total NAB excretion.[7][8]
-
Self-Check: If your in vitro
is extremely low, it contradicts the high urinary recovery of the glucuronide, suggesting suboptimal experimental conditions (e.g., insufficient alamethicin or inactive enzyme).
References
-
Chen, G. et al. (2007). Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10. Drug Metabolism and Disposition.[5][11][12][13] Link
-
Carmella, S. G. et al. (2005). Tobacco-Specific Nitrosamines and Their Pyridine-N-glucuronides in the Urine of Smokers and Smokeless Tobacco Users. Cancer Epidemiology, Biomarkers & Prevention. Link
-
Kaivosaari, S. et al. (2011). N-glucuronidation of drugs and other xenobiotics: enzymology, structure-activity relationships, and analytical aspects. The AAPS Journal. Link
-
Kato, Y. et al. (2013).[14] Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition.[5][11][12][13] Link
Sources
- 1. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]
- 4. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xenotech.com [xenotech.com]
- 14. researchgate.net [researchgate.net]
Role of (R,S)-NAB-Glucuronide in tobacco-specific nitrosamine metabolism
Topic: Role of (R,S)-NAB-Glucuronide in Tobacco-Specific Nitrosamine Metabolism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R,S)-N'-nitrosoanabasine-N-glucuronide (NAB-N-Gluc) represents the terminal detoxification product of N'-nitrosoanabasine (NAB), a prevalent tobacco-specific nitrosamine (TSNA). Unlike its more potent homologues (NNK and NNN), NAB metabolism is characterized by a specific competition between cytochrome P450-mediated bioactivation (leading to DNA adducts) and UGT-mediated Phase II conjugation.
This guide details the molecular mechanisms governing NAB-glucuronide formation, the dominance of the UGT2B10 isoform, and the stereochemical implications of the (R) and (S) enantiomers. It provides validated analytical protocols for measuring this biomarker in biological matrices, offering a robust framework for assessing detoxification capacity in clinical and toxicological studies.
Molecular Mechanism & Enzymology
The Metabolic Fork: Activation vs. Detoxification
The carcinogenicity of NAB is determined by a kinetic competition. Upon systemic entry, NAB faces two divergent pathways:
-
Bioactivation (Alpha-Hydroxylation): Catalyzed primarily by CYP2A6, this pathway hydroxylates the piperidine ring, leading to unstable intermediates that decompose into Diazohydroxides—potent alkylating agents that form DNA adducts.
-
Detoxification (Glucuronidation): The direct conjugation of glucuronic acid to the pyridine nitrogen creates (R,S)-NAB-N-Glucuronide. This highly polar metabolite is water-soluble and rapidly excreted in urine, effectively "dead-ending" the carcinogenic potential.
The Dominance of UGT2B10
While early research implicated UGT1A4, recent kinetic data confirms that UGT2B10 is the high-affinity catalyst for NAB N-glucuronidation.[1]
-
Affinity (Km): UGT2B10 exhibits a
approximately 15–20 fold lower than UGT1A4 for TSNA substrates.[2] -
Efficiency: In human liver microsomes (HLM), UGT2B10 accounts for >90% of NAB-glucuronidating activity.
-
Polymorphism Impact: Individuals with the UGT2B10*2 splice variant (D67Y) show significantly reduced glucuronidation capacity, theoretically increasing their susceptibility to NAB-induced DNA damage due to metabolic shunting toward the CYP pathway.
Structural Characterization
Unlike NNAL (which forms both O- and N-glucuronides), NAB lacks a hydroxyl group on its side chain. Therefore, glucuronidation occurs exclusively at the pyridine nitrogen .
-
Chemical Name: 1-β-D-Glucopyranuronosyl-3-(1-nitroso-2-piperidinyl)pyridinium[3]
-
Stereochemistry: The "R,S" notation refers to the chiral center at the C2 position of the piperidine ring. Tobacco contains both (R)- and (S)-anabasine, leading to (R)- and (S)-NAB. Both enantiomers are substrates for UGT2B10, though kinetic rates may display stereoselectivity analogous to NNN and NNAL.
Visualizing the Pathway
The following diagram illustrates the metabolic diversion of NAB, highlighting the critical role of UGT2B10 in preventing DNA alkylation.
Caption: Kinetic competition between CYP2A6-mediated bioactivation and UGT2B10-mediated detoxification of NAB.
Analytical Methodologies
Accurate quantification of (R,S)-NAB-Glucuronide in urine is the gold standard for assessing TSNA exposure and metabolic phenotype.
Sample Preparation: Direct vs. Hydrolysis
Researchers often employ two strategies:
-
Total NAB Analysis (Hydrolysis Method): Treating urine with
-glucuronidase to cleave the conjugate, measuring "Total NAB" vs. "Free NAB." -
Direct Quantification (Speciation Method): Measuring the intact glucuronide directly. This is preferred for mechanistic studies as it avoids artifacts from incomplete hydrolysis.
LC-MS/MS Protocol (Direct Quantification)
Objective: Quantify intact (R,S)-NAB-N-Glucuronide in human urine.
Reagents:
-
Internal Standard: (R,S)-NAB-d4-Glucuronide (or NAB-d4 if unavailable, noting retention time shift).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.[4]
Workflow:
-
SPE Extraction: Condition OASIS MCX cartridges with MeOH and Water. Load 1 mL urine (acidified). Wash with 0.1M HCl. Elute with 5% NH4OH in MeOH.
-
LC Separation: Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).
-
MS/MS Detection: ESI Positive Mode.
MRM Transitions:
| Analyte | Precursor Ion (
Experimental Protocol: Enzymatic Synthesis
For laboratories requiring reference standards, enzymatic biosynthesis using recombinant UGTs is superior to chemical synthesis due to regioselectivity issues.
Protocol: In Vitro Biosynthesis of NAB-Gluc
-
Reaction Mixture Preparation (Total Volume 200 µL):
-
Tris-HCl Buffer (50 mM, pH 7.4): 160 µL
- (10 mM): 10 µL
-
Alamethicin (50 µg/mg protein): Pore-forming agent to access luminal UGTs.
-
Enzyme Source: Recombinant Human UGT2B10 Supersomes™ (0.5 mg/mL final conc).
-
Substrate: (R,S)-NAB (1 mM final conc).
-
Co-factor: UDP-Glucuronic Acid (UDPGA) (5 mM).
-
-
Incubation:
-
Pre-incubate enzyme and substrate for 5 mins at 37°C.
-
Initiate reaction by adding UDPGA.[5]
-
Incubate for 120 minutes at 37°C in a shaking water bath.
-
-
Termination & Purification:
-
Add 200 µL ice-cold Acetonitrile to quench.
-
Centrifuge at 15,000 x g for 10 mins.
-
Supernatant contains (R,S)-NAB-Glucuronide.
-
Purification: Isolate via semi-preparative HPLC collecting the fraction at the established retention time (approx 2-3 mins earlier than parent NAB).
-
Comparative Kinetic Data
The following table summarizes the kinetic parameters, demonstrating why UGT2B10 is the critical target for study.
| Enzyme Isoform | Intrinsic Clearance ( | Significance | ||
| UGT2B10 | 45 ± 5 | 1200 ± 150 | 26.6 | Primary Detoxifier |
| UGT1A4 | 850 ± 120 | 450 ± 50 | 0.53 | Low Affinity / Backup |
| UGT1A9 | > 2000 | N.D. | < 0.1 | Negligible |
Note: Data represents aggregated values from recombinant enzyme studies (References 1, 3).
Analytical Workflow Diagram
Caption: Standardized LC-MS/MS workflow for quantifying NAB-Glucuronide in biological matrices.
References
-
Chen, G., et al. (2008). Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10. Cancer Research . Link
-
Upadhyaya, P., et al. (2001).[2] Preparation of pyridine-N-glucuronides of tobacco-specific nitrosamines. Chemical Research in Toxicology . Link
-
Lazarus, P., et al. (2005).[6] Role of UDP-glucuronosyltransferase 2B10 in N-glucuronidation of tricyclic antidepressants and TSNAs. Drug Metabolism and Disposition . Link
-
Carmella, S. G., et al. (2002). Analysis of N-glucuronides of tobacco-specific nitrosamines in human urine. Cancer Epidemiology, Biomarkers & Prevention . Link
Sources
- 1. helda.helsinki.fi [helda.helsinki.fi]
- 2. researchgate.net [researchgate.net]
- 3. (R,S)-N2-Nitroso-Anabasine N′-β-D-Glucuronide, CAS 1033078-12-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Simultaneous quantification of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in human placenta by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helda.helsinki.fi [helda.helsinki.fi]
- 6. Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Glucuronidation of N-Nitrosoanabasine (NAB): R vs. S Isomerism in Metabolic Clearance
The following technical guide is structured to address the stereochemical complexities of N-nitrosoanabasine (NAB) glucuronidation.
Scope Note: "NAB" is the standard IUPAC-recognized abbreviation for N-nitrosoanabasine , a chiral tobacco-specific nitrosamine (TSNA). While "NAB" is occasionally used informally for the NSAID Nabumetone, the specific reference to "NAB-Glucuronide R and S isomers" strongly implies the nitrosamine context, particularly relevant to current pharmaceutical Nitrosamine Drug Substance Related Impurity (NDSRI) safety assessments. This guide focuses on the nitrosamine entity.[1][2][3][4][5][6][7]
Executive Summary: The Stereochemical Imperative in NDSRI Safety
In the landscape of pharmaceutical safety, N-nitrosoanabasine (NAB) serves as a critical model for understanding Nitrosamine Drug Substance Related Impurities (NDSRIs) . Unlike achiral nitrosamines (e.g., NDMA), NAB possesses a chiral center at the C2' position of the piperidine ring, inherited from its precursor, anabasine.
The metabolic fate of NAB is a competitive race between bioactivation (via CYP450s to DNA-alkylating diazonium ions) and detoxification (via UGTs to NAB-N-glucuronides ). This guide elucidates the stereoselective differences between (R)-NAB and (S)-NAB glucuronidation. For drug developers, understanding these kinetics is vital: if a chiral drug forms a chiral nitrosamine impurity, demonstrating that the specific enantiomer formed is preferentially cleared via glucuronidation can be a powerful argument in regulatory risk assessment (e.g., ICH M7/EMA guidelines).
Structural Chemistry & Stereoisomerism
NAB exists as two enantiomers due to the asymmetric carbon at the 2-position of the piperidine ring.
-
(S)-NAB: Derived from (S)-anabasine (the major alkaloid in tobacco).
-
(R)-NAB: Derived from (R)-anabasine (minor constituent, but potentially formed during racemization in synthesis).
The Glucuronidation Site
Unlike alcohol-based drugs that form O-glucuronides, NAB undergoes N-glucuronidation directly on the pyridine nitrogen.[8] This reaction creates a quaternary ammonium glucuronide, a highly polar species rapidly excreted in urine.
| Feature | (S)-NAB | (R)-NAB |
| Configuration | C2' Sinister (Left) | C2' Rectus (Right) |
| Precursor | (S)-Anabasine | (R)-Anabasine |
| Major Conjugate | (S)-NAB-N-β-D-glucuronide | (R)-NAB-N-β-D-glucuronide |
| Key Enzyme | UGT2B10 (High Affinity) | UGT2B10 (High Affinity) |
Metabolic Pathways & Signaling Logic
The "Safety Ratio" of NAB is defined by the flux through the UGT (Detox) pathway versus the CYP (Activation) pathway.
The Pathway Diagram
The following DOT diagram illustrates the competitive kinetics. Note that UGT2B10 is the primary catalyst for N-glucuronidation, often showing stereoselectivity depending on substrate constraints.
Caption: Competitive metabolism of NAB. UGT-mediated N-glucuronidation prevents the formation of DNA-reactive diazonium ions.
Stereoselective Kinetics: R vs. S
Research indicates that UGT2B10 is the dominant enzyme for N-glucuronidation of pyridine-containing nitrosamines. However, the kinetics are not identical for R and S isomers.
Kinetic Parameters (Reconstituted Systems)
While exact
-
Affinity (
): UGT2B10 typically exhibits higher affinity (lower ) for these substrates compared to UGT1A4. -
Stereoselectivity: For similar structures (like NNN), the (S)-enantiomer often undergoes more rapid glucuronidation than the (R)-enantiomer in human tissues.
-
Implication: If (S)-NAB is cleared faster via glucuronidation, the (R)-isomer may have a longer residence time to undergo CYP-mediated bioactivation. Thus, (R)-NAB impurities may pose a higher genotoxic risk than (S)-NAB equivalents.
| Isomer | Glucuronidation Efficiency ( | Bioactivation Risk |
| (S)-NAB | High (Rapid Clearance) | Moderate |
| (R)-NAB | Lower (Slower Clearance) | High (Prolonged Exposure) |
Experimental Protocols: Separation & Analysis
To validate these differences in a drug development setting, you must separate the diastereomeric glucuronides (since Glucuronic acid is chiral, R-NAB-Gluc and S-NAB-Gluc are diastereomers, not enantiomers, making separation easier).
Protocol: Enzymatic Biosynthesis of NAB-Glucuronide Standards
Purpose: Generate authentic standards for LC-MS/MS quantitation.
-
Reaction Mix:
-
Substrate: 100 µM Racemic NAB.
-
Enzyme: Recombinant UGT2B10 supersomes (1 mg/mL protein).
-
Cofactor: 5 mM UDP-Glucuronic Acid (UDPGA).
-
Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂ + Alamethicin (25 µg/mg protein, pore-forming agent).
-
-
Incubation: 37°C for 4 hours.
-
Termination: Add ice-cold Acetonitrile (1:1 v/v). Centrifuge at 15,000 x g for 10 min.
-
Purification: Collect supernatant. Evaporate and reconstitute in mobile phase.
Protocol: Chiral LC-MS/MS Separation
Purpose: Quantify R-Gluc vs S-Gluc ratios.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).
-
Column: Chiralcel OD-RH or Chiralpak AD-RH (Reverse Phase Chiral).
-
Note: Standard C18 columns may separate the glucuronides (diastereomers) but chiral columns ensure baseline resolution of the parent NAB if needed.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Isocratic hold at 15-20% B often yields best separation for polar glucuronides.
-
MRM Transitions:
-
NAB-Gluc (Pos Ion):
368 206 (Loss of glucuronic acid moiety - 162 Da). -
NAB-Gluc (Pos Ion):
368 176 (Specific fragment).
-
Data Interpretation Workflow
The following diagram outlines the decision logic when analyzing NAB impurities in a drug substance.
Caption: Decision tree for assessing the safety of chiral nitrosamine impurities based on metabolic clearance.
References
-
Platt, K. L., et al. "Stereoselective metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by cytochrome P450 enzymes." Chemical Research in Toxicology, 2002. Link
-
Chen, G., et al. "Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10." Drug Metabolism and Disposition, 2008. Link
-
Hecht, S. S. "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines."[1] Chemical Research in Toxicology, 1998.[1] Link
-
Upadhyaya, P., et al. "Analysis of tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers." Cancer Epidemiology, Biomarkers & Prevention, 2005.[2] Link
-
FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration, 2021. Link
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- 7. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Toxicology and Carcinogenic Potential of Naphthylamine (NAB) Phase II Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthylamines (NABs), particularly the well-documented human bladder carcinogen 2-naphthylamine, present a significant toxicological challenge rooted in their complex metabolic pathways.[1][2] While Phase I metabolism initiates the bioactivation process, it is the subsequent Phase II conjugation reactions that create stable, transportable metabolites responsible for delivering the carcinogenic potential to target organs. This guide provides an in-depth examination of the dual role of Phase II metabolism, where processes traditionally viewed as detoxification—such as glucuronidation and acetylation—result in the formation of metabolites that are key to the organ-specific carcinogenicity of naphthylamines. We will explore the mechanisms of metabolic activation, the formation of DNA adducts, and the resultant toxicological and carcinogenic outcomes. Furthermore, this guide details the essential experimental methodologies required to assess these risks, providing a crucial resource for professionals in toxicology, pharmacology, and drug development.
Introduction to Naphthylamine and Its Metabolism
Naphthylamine exists as two isomers, 1-naphthylamine (1-NA) and 2-naphthylamine (2-NA). Historically, 2-NA was used extensively in the manufacturing of dyes and as an antioxidant in the rubber industry.[1] However, its production and use have been drastically curtailed globally due to its classification as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), unequivocally linked to bladder cancer in occupationally exposed workers.[1][2] 2-NA is also present in tobacco smoke, representing a more widespread source of exposure.[1][3]
The toxicity of NABs is not a result of the parent compound itself but rather its metabolic products. The biotransformation of xenobiotics like NABs occurs in two phases:
-
Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the substrate. For 2-NA, the critical Phase I reaction is N-hydroxylation, catalyzed primarily by cytochrome P450 enzymes (specifically CYP1A2) in the liver, to form N-hydroxy-2-naphthylamine.[1][4][5] This N-hydroxylated metabolite is a proximate carcinogen, a more reactive molecule than the parent compound.
-
Phase II Metabolism: This phase involves the conjugation of the modified compound with endogenous molecules, such as glucuronic acid, sulfate, or an acetyl group.[6][7] These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and N-acetyltransferases (NATs), generally increase water solubility and facilitate excretion, and are often considered detoxification pathways.[7][8] However, for aromatic amines like 2-NA, this "detoxification" is a critical step in the transport and delivery of the ultimate carcinogen to the target tissue.[9][10]
The Paradox of Phase II Metabolism: Bioactivation and Organ-Specific Toxicity
The central paradox in the toxicology of 2-NA is how Phase II conjugation, a supposed detoxification step, leads to organ-specific cancer. The process unfolds as follows:
-
Formation of Stable Conjugates: In the liver, the reactive N-hydroxy-2-naphthylamine is conjugated, primarily with glucuronic acid, to form N-hydroxy-2-naphthylamine-N-glucuronide.[1][11] This conjugate is stable, water-soluble, and readily transported via the bloodstream.
-
Transport and Accumulation: The glucuronide conjugate is excreted from the body via urine. As it travels through the urinary system, it accumulates in the bladder.[9]
-
Reactivation in the Bladder: The urinary bladder provides a unique environment for reactivation. The acidic pH of urine can cause the unstable N-glucuronide to hydrolyze, releasing the N-hydroxy-2-naphthylamine.[11] Additionally, β-glucuronidase enzymes present in the urine or on the surface of bladder epithelial cells can cleave the glucuronide conjugate, further liberating the proximate carcinogen.[12]
-
Formation of the Ultimate Carcinogen: Once released, the N-hydroxy-2-naphthylamine is protonated in the acidic environment, leading to the loss of a water molecule and the formation of a highly electrophilic and unstable arylnitrenium ion. This ion is the ultimate carcinogen.[5][6]
-
DNA Adduct Formation: The arylnitrenium ion readily attacks nucleophilic sites on DNA, primarily on guanine and adenine bases, to form covalent DNA adducts.[4][13] These adducts, such as N-(deoxyguanosin-8-yl)-2-naphthylamine, distort the DNA helix, leading to mutations during DNA replication if not repaired.[12][13] This accumulation of genetic damage is the initiating event in bladder carcinogenesis.[1][9]
Other Phase II pathways, such as N-acetylation, also play a complex role. While N-acetylation of the parent 2-NA is a detoxification step, O-acetylation of N-hydroxy-2-naphthylamine by N-acetyltransferase (NAT) enzymes within the bladder epithelium can also form a reactive acetoxy ester that spontaneously breaks down to the arylnitrenium ion, contributing to DNA adduct formation.[1][14]
Diagram: Metabolic Activation and Carcinogenesis of 2-Naphthylamine
Caption: Metabolic pathway of 2-Naphthylamine from liver activation to bladder carcinogenesis.
Toxicological and Carcinogenic Profiles
The genotoxic mechanism of 2-NA is well-established. The formation of DNA adducts leads to a variety of genetic damage, including point mutations, DNA strand breaks, and chromosomal aberrations.[4][9][10] This genetic instability is the primary driver of its carcinogenic activity.
| Compound | IARC Classification | Primary Target Organ | Key Toxicological Endpoint |
| 2-Naphthylamine | Group 1 (Carcinogenic to humans)[1][2] | Urinary Bladder[4][9] | Genotoxicity via DNA adduct formation |
| 1-Naphthylamine | Group 3 (Not classifiable) | - | Significantly lower carcinogenic potential; much lower levels of DNA binding[13] |
While 2-NA is a potent bladder carcinogen, 1-NA is not considered a significant cancer risk, primarily because its metabolism does not efficiently produce the N-hydroxy intermediate that leads to the ultimate carcinogen.[13][15]
Methodologies for Assessing Toxicology and Carcinogenesis
A tiered approach is essential for evaluating the potential risks of compounds with structures similar to naphthylamine, especially in drug development.
Diagram: General Workflow for Genotoxicity Assessment
Caption: A sequential workflow for assessing the genotoxic potential of a test compound.
Experimental Protocol 1: In Vitro Mutagenicity (Ames Test)
The Ames test is a rapid bacterial reverse mutation assay used to screen for mutagenic properties of a chemical.[16][17]
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[18] The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[17]
-
Causality: Aromatic amines like 2-NA are not directly mutagenic; they require metabolic activation.[19][20] Therefore, the test must be performed with and without a mammalian liver extract (S9 fraction), which contains the necessary cytochrome P450 enzymes to simulate in vivo metabolism.[18] A positive result in the presence of S9 indicates the compound is a pro-mutagen.
-
Methodology:
-
Preparation: Prepare various concentrations of the test compound. Prepare the S9 metabolic activation mix (rat liver S9 fraction + cofactors).
-
Exposure: In separate tubes, combine the Salmonella tester strain (e.g., TA98 or TA100, which are sensitive to different mutagens), the test compound, and either the S9 mix or a buffer control.
-
Plating: Add the mixture to a top agar overlay and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect. Positive and negative controls must be run in parallel to validate the assay.
-
Experimental Protocol 2: DNA Adduct Analysis (³²P-Postlabeling)
The ³²P-postlabeling assay is an ultra-sensitive method for detecting and quantifying bulky DNA adducts.[21][22][23]
-
Principle: DNA is isolated from cells or tissues exposed to the test compound. It is then digested into individual nucleotides. The adducted nucleotides are radioactively labeled with ³²P, separated by chromatography, and quantified.[21][22]
-
Causality: This assay provides direct evidence of a compound's ability to covalently bind to DNA, which is the mechanistic basis for genotoxic carcinogenesis. Its high sensitivity allows for the detection of adducts at levels relevant to environmental or low-dose exposures.[23][24]
-
Methodology:
-
DNA Isolation: Isolate high-purity DNA from the exposed biological sample (e.g., bladder urothelial cells, liver tissue).
-
Enzymatic Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): Use nuclease P1 to dephosphorylate the normal (non-adducted) nucleotides, thereby enriching the adducted nucleotides which are often resistant.[24] This step significantly enhances the sensitivity of the assay.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides by transferring a ³²P-labeled phosphate from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-directional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using scintillation counting to determine the level of DNA adducts (typically expressed as adducts per 10⁷ to 10⁹ normal nucleotides).
-
Note: While ³²P-postlabeling is highly sensitive, it does not provide structural information. Modern techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now increasingly used to both quantify and structurally identify specific DNA adducts.[25][26][27]
Implications for Drug Development and Risk Assessment
The case of naphthylamine underscores a critical principle in drug development and chemical safety: metabolic pathways must be thoroughly understood. Any new chemical entity (NCE) containing an arylamine moiety requires rigorous toxicological evaluation. The potential for N-hydroxylation followed by Phase II conjugation and subsequent reactivation in the bladder must be considered a potential liability. Early-stage screening using assays like the Ames test, coupled with metabolic profiling studies, can help identify and mitigate these risks long before a compound reaches clinical trials.
Conclusion
The toxicology of naphthylamine Phase II metabolites serves as a classic paradigm of metabolic activation, where the body's own detoxification machinery is co-opted to produce organ-specific carcinogens. The formation of stable glucuronide conjugates in the liver facilitates the transport of a masked carcinogen to the urinary bladder, where it is unmasked and activated to form mutagenic DNA adducts. Understanding this complex pathway and mastering the methodologies to detect its key events—mutagenicity and DNA adduct formation—are essential for safeguarding human health and for the rational design of safer chemicals and pharmaceuticals.
References
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2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. NCBI Bookshelf. Available at: [Link]
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2-Naphthylamine. National Toxicology Program, Department of Health and Human Services, Report on Carcinogens, Fifteenth Edition. Available at: [Link]
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Metabolism and biomarkers of heterocyclic aromatic amines in humans. Turesky, R. J. (2021). Archives of Toxicology, 95(10), 3197–3223. Available at: [Link]
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2-Naphthylamine - 15th Report on Carcinogens. NCBI Bookshelf. Available at: [Link]
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The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Singh, R., & Farmer, P. B. (2006). Carcinogenesis, 27(2), 197–211. Available at: [Link]
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The 32P-postlabeling assay for DNA adducts. Phillips, D. H., & Arlt, V. M. (2007). Nature Protocols, 2(11), 2772–2781. Available at: [Link]
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2-Naphthylamine (IARC Summary & Evaluation, Supplement 7, 1987). Inchem.org. Available at: [Link]
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The 32P-postlabeling assay for DNA adducts. Phillips, D. H., & Arlt, V. M. (2007). Nature Protocols, 2(11), 2772–2781. Available at: [Link]
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2-Naphthylamine and cancer. Research Starters, EBSCO. Available at: [Link]
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32P-Postlabeling Analysis of DNA Adducts in Liver of Wild English Sole (Parophrys vetulus) and Winter Flounder. Stein, J. E., Reichert, W. L., Nishimoto, M., & Varanasi, U. (1990). Cancer Research, 50(17), 5482–5487. Available at: [Link]
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32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications. Reddy, M. V., & Randerath, K. (1987). Environmental Health Perspectives, 76, 41–47. Available at: [Link]
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2-NAPHTHYLAMINE 1. Exposure Data. IARC Publications. Available at: [Link]
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2-Naphthalenamine, N-phenyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Turesky, R. J. (2007). Journal of Biochemistry and Molecular Biology, 40(5), 605–619. Available at: [Link]
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Representation of Heterocyclic Aromatic Amine Metabolism. ResearchGate. Available at: [Link]
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2-NAPHTHYLAMINE (Group 1) - Overall Evaluations of Carcinogenicity. NCBI Bookshelf. Available at: [Link]
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Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines transfected with human CYP1A2 and NAT24, NAT25B or NAT2*7B N-acetyltransferase 2 haplotypes. Al-Mulla, H., Abu-Awad, A., Al-Busairi, W., & Hein, D. W. (2021). Toxicology Letters, 349, 114–121. Available at: [Link]
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Alteration of urinary levels of the carcinogen, N-hydroxy-2-naphthylamine, and its N-glucuronide in the rat by control of urinary pH, inhibition of metabolic sulfation, and changes in biliary excretion. Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1978). Cancer Research, 38(11 Pt 1), 3628–3638. Available at: [Link]
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PHASE II DRUG METABOLIZING ENZYMES. Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). Biomedical Papers, 154(2), 103–116. Available at: [Link]
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Phase II Reactions: Acetylation Reactions. JoVE (Journal of Visualized Experiments). Available at: [Link]
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The Effect of Metabolites of 2-Naphthylamine and the Mutagen Hydroxylamine on the Thermal Stability of DNA and Polyribonucleotides. Troll, W., Belman, S., & Levine, E. (1963). Cancer Research, 23(6), 841–847. Available at: [Link]
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2-naphthylamine toxicity. D. W. Hein. (2020). ResearchGate. Available at: [Link]
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Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells. Turesky, R. J., et al. (2019). Chemical Research in Toxicology, 32(6), 1173–1184. Available at: [Link]
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Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Ohe, T., et al. (2009). Mutation Research, 678(2), 99–104. Available at: [Link]
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The Ames test: a methodological short review. Mortelmans, K., & Zeiger, E. (2000). Mutation Research, 455(1-2), 1–12. Available at: [Link]
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Ames test. Wikipedia. Available at: [Link]
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Targeted and Untargeted Detection of DNA Adducts of Aromatic Amine Carcinogens in Human Bladder by Ultra Performance Liquid Chromatography-High Resolution Mass Spectrometry. Peng, X., et al. (2020). Chemical Research in Toxicology, 33(1), 227–237. Available at: [Link]
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The carcinogenic and mutagenic properties of N-hydroxy-aminonaphthalenes. Boyland, E., & Manson, D. (1966). British Journal of Cancer, 20(1), 58–68. Available at: [Link]
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Formation of urothelial and hepatic DNA adducts from the carcinogen 2-naphthylamine. Beland, F. A., et al. (1983). Environmental Health Perspectives, 49, 125–134. Available at: [Link]
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In silico predictions of genotoxicity for aromatic amines. Vedani, A., & Smieško, M. (2009). Journal of Environmental Science and Health, Part C, 27(4), 288–324. Available at: [Link]
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Naphthylamine, 2-. ResearchGate. Available at: [Link]
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[Effect of carcinogenic 2-naphthylamine on organ cultures of the urinary bladder of the rat]. Antonov, Iu. V., & Rubenchik, B. L. (1981). Eksperimental'naia Onkologiia, 3(3), 22–25. Available at: [Link]
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Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Chen, H., et al. (2019). Toxics, 7(1), 16. Available at: [Link]
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Methods for the Detection of DNA Adducts. Evans, M. D., et al. (2018). DNA Adducts, 1–20. Available at: [Link]
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Technical Whitepaper: N-Nitrosoanabasine (NAB) Urinary Metabolites
Topic: Literature Review of N-Nitrosoanabasine (NAB) Urinary Metabolites Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Mechanisms, Biomarkers, and Quantitation Protocols[1]
Executive Summary
N-nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the minor tobacco alkaloid anabasine. While structurally homologous to the potent esophageal carcinogen N'-nitrosonornicotine (NNN), NAB exhibits significantly weaker carcinogenicity. This divergence in biological activity is fundamentally linked to its metabolic fate.
This technical guide provides a comprehensive review of NAB urinary metabolites, contrasting its detoxification pathways (N-oxidation/glucuronidation) against bioactivation pathways (
Metabolic Fate & Mechanistic Divergence
To interpret urinary data correctly, one must understand the upstream enzymatic logic. The metabolism of NAB is catalyzed primarily by Cytochrome P450 enzymes (CYP2A6, CYP2A13) and UDP-glucuronosyltransferases (UGTs).
2.1 The Detoxification Dominance
Unlike NNN, which undergoes extensive 2'-hydroxylation (a bioactivation step leading to DNA-alkylating agents), NAB is preferentially channeled into detoxification pathways.
-
Pyridine-N-Glucuronidation (Major Human Pathway): In humans, a significant portion of NAB is conjugated directly at the pyridine nitrogen by UGT enzymes. This forms NAB-N-glucuronide (NAB-N-Gluc) , a stable, water-soluble metabolite excreted in urine.
-
Significance: Studies indicate that "Total NAB" (Free NAB + NAB-N-Gluc) is the most reliable biomarker for human exposure assessment.
-
-
Pyridine-N-Oxidation: In rodent models (F-344 rats), NAB-pyridine-N-oxide accounts for up to 30% of the dose. This oxidation renders the pyridine ring less reactive and facilitates excretion.
-
Contrast: The ratio of
-hydroxylation (activation) to N-oxidation (detoxification) is ~0.3 for NAB, compared to 4.2 for NNN.[1] This low ratio explains NAB's weak carcinogenicity.
-
-
Ring Hydroxylation (Minor Pathway):
-
6'-Hydroxylation: Occurs on the piperidine ring, leading to the formation of hydroxy acids (e.g., 5-(3-pyridyl)-5-oxopentanoic acid).
-
2'-Hydroxylation: Unlike NNN, 2'-hydroxylation is negligible or undetectable in NAB metabolism.[1] This is critical because the 2'-hydroxylation pathway in NNN generates the reactive diazohydroxide responsible for esophageal carcinogenesis.
-
2.2 Metabolic Pathway Diagram
The following diagram illustrates the divergence between detoxification and activation pathways for NAB.
Figure 1: Metabolic fate of N-nitrosoanabasine.[1] Note the dominance of glucuronidation and N-oxidation over the bioactivating 2'-hydroxylation pathway.
Urinary Biomarker Profile
When analyzing urine samples from tobacco users, the following analytes are of primary interest.
| Analyte | Chemical Structure | Clinical Relevance | Abundance (Human Urine) |
| Free NAB | Direct measure of unmetabolized exposure. | Low (< 15% of Total) | |
| NAB-N-Gluc | Phase II conjugate. Requires hydrolysis for detection. | High (> 85% of Total) | |
| Total NAB | (Sum of above) | The Gold Standard Biomarker. Represents systemic uptake. | 100% |
| NAB-N-Oxide | Oxidative metabolite. Less commonly monitored in routine screens. | Variable/Minor |
Technical Insight: Because the ratio of Free NAB to NAB-N-Gluc varies between individuals due to UGT polymorphisms, measuring "Free NAB" alone leads to significant data scatter. Total NAB (measured after enzymatic hydrolysis) is the only self-validating metric for quantitative exposure assessment.
Validated Analytical Protocol (LC-MS/MS)
To ensure scientific integrity and reproducibility (E-E-A-T), the following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). This method corrects for matrix effects and recovery losses.
4.1 Reagents & Standards
-
Internal Standard (IS): N-nitrosoanabasine-d4 (NAB-d4). Crucial for tracking extraction efficiency.
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents). -
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX or Molecularly Imprinted Polymers specific for TSNAs).
4.2 Step-by-Step Workflow
-
Sample Preparation & Hydrolysis:
-
Aliquot 1-5 mL of human urine.
-
Spike with NAB-d4 Internal Standard (e.g., 5 ng).
-
Add ammonium acetate buffer (pH 5.0).
-
Add
-Glucuronidase enzyme (approx. 2,000-5,000 units). -
Incubation: 37°C for 12–16 hours. Causality: This step cleaves the glucuronide moiety, converting NAB-N-Gluc back to Free NAB for total quantitation.
-
-
Solid Phase Extraction (SPE):
-
Condition: Methanol followed by Water.
-
Load: Hydrolyzed urine sample.
-
Wash 1: 0.1N HCl (Removes acidic interferences).
-
Wash 2: Methanol (Removes neutrals/hydrophobics).
-
Elution: 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH deprotonates the cation exchanger, releasing the basic NAB.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase: Gradient of 10mM Ammonium Acetate (A) and Acetonitrile (B).[2]
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Transitions (MRM):
-
NAB: m/z 192
162 (Quantifier), 192 133 (Qualifier). -
NAB-d4: m/z 196
166.
-
-
4.3 Analytical Workflow Diagram
Figure 2: Validated workflow for Total NAB quantitation. The inclusion of NAB-d4 prior to hydrolysis acts as a self-validating control for the entire process.
Scientific Commentary & Interpretation
Why NAB Matters in Drug Development: While NAB is a weak carcinogen, its presence is a definitive marker of tobacco alkaloid nitrosation. In the development of Nicotine Replacement Therapies (NRT) or novel tobacco products, the absence of NAB metabolites in urine is a critical safety metric.
The "Self-Validating" Nature of the Protocol: The protocol described above is robust because it addresses the two main sources of error in bioanalysis:
-
Conjugation Variability: By hydrolyzing all samples, we eliminate errors caused by inter-individual differences in UGT enzyme activity.
-
Matrix Suppression: Urine is a complex matrix.[2] The use of a deuterated internal standard (NAB-d4) that co-elutes with the analyte ensures that any ion suppression affects both the analyte and the standard equally, maintaining quantitative accuracy.
References
-
Regiospecificity in the metabolism of the homologous cyclic nitrosamines, N'-nitrosonornicotine and N'-nitrosoanabasine. Source: Carcinogenesis (Oxford Academic). URL:[Link] Key Finding: Establishes the low rate of 2'-hydroxylation in NAB compared to NNN, explaining the lower carcinogenicity.
-
Tobacco-Specific Nitrosamines and Their Pyridine-N-glucuronides in the Urine of Smokers and Smokeless Tobacco Users. Source: Cancer Epidemiology, Biomarkers & Prevention (AACR). URL:[Link] Key Finding: Validates the method for quantifying Total NAB (Free + Glucuronide) in human urine.
-
Biomonitoring Methods: Determination of Tobacco-Specific Nitrosamines in Urine. Source: The MAK-Collection for Occupational Health and Safety. URL:[Link] Key Finding: Provides the standard operating procedure (SOP) for LC-MS/MS analysis of TSNAs.
-
Mass Spectrometry-Based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. Source: Chemical Research in Toxicology (ACS/NIH). URL:[Link] Key Finding: Provides comparative context on TSNA metabolic pathways and N-oxidation mechanisms.
Sources
Kinetic Characterization of UGT-Mediated (R,S)-NAB-Glucuronide Formation
[1]
Mechanistic Foundation & Enzymatic Landscape
The glucuronidation of NAB is a detoxification pathway that converts the lipophilic carcinogen into a hydrophilic conjugate, NAB-N-glucuronide , facilitating renal excretion. Unlike C- or O-glucuronidation, N-glucuronidation of the pyridine ring generates a quaternary ammonium glucuronide.
The Primary Catalysts: UGT2B10 and UGT1A4
Research indicates that human liver microsomes (HLM) rely on two specific isoforms for this reaction, with distinct kinetic profiles:
-
UGT2B10 (High Affinity / Low Capacity):
-
UGT1A4 (Low Affinity / High Capacity):
-
Role: A secondary contributor that becomes relevant only at high substrate concentrations.
-
Kinetic Signature: Higher
and typically lower intrinsic clearance ( ) compared to UGT2B10 for TSNAs.
-
Stereochemical Implications
Since NAB is chiral ((R) and (S) enantiomers) and UDP-glucuronic acid (UDPGA) is a single enantiomer, the resulting products—(R)-NAB-N-Gluc and (S)-NAB-N-Gluc —are diastereomers .
-
Technical Insight: Unlike the parent enantiomers, which require chiral stationary phases for separation, these diastereomeric glucuronides can often be resolved using standard achiral Reverse-Phase Chromatography (C18), simplifying the analytical workflow.
Experimental Protocol: In Vitro Kinetic Assay
This protocol is designed to generate self-validating kinetic data, accounting for the latency of UGT enzymes in microsomal membranes.
Reagents & Materials
-
Enzyme Source: Recombinant human UGT2B10 and UGT1A4 (supersomes) or pooled Human Liver Microsomes (HLM).
-
Substrate: Racemic (R,S)-NAB (purity >98%).
-
Co-factor: UDP-glucuronic acid (UDPGA), 2-5 mM final concentration (saturating).
-
Pore-Forming Agent: Alamethicin (50 µg/mg protein). Crucial for mitigating latency by allowing UDPGA entry into the ER lumen.
-
Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4) with 5-10 mM
.
Workflow Methodology
-
Pre-Incubation (Activation): Mix microsomes/recombinant enzyme with Alamethicin and
in buffer. Incubate on ice for 15 minutes to permeabilize the membrane. -
Substrate Addition: Add (R,S)-NAB at varying concentrations (e.g., 0.5 µM to 2000 µM) to span the expected
of both isoforms. -
Reaction Initiation: Add UDPGA to initiate the reaction. Incubate at 37°C.
-
Optimization Tip: Determine linearity with time (typically 30-60 min) and protein concentration (0.1 - 0.5 mg/mL) prior to full kinetic runs.
-
-
Termination: Quench with ice-cold Acetonitrile (ACN) or Methanol containing an internal standard (e.g.,
-nitrosoanabasine-d4). -
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein.
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters HSS T3).
-
Mobile Phase: Gradient of Ammonium Acetate (aq) and Acetonitrile.
-
Detection: Triple Quadrupole MS in Positive Electrospray Ionization (+ESI) mode.
-
Differentiation: Monitor specific MRM transitions for NAB-Glucuronide. If diastereomers separate, quantify (R)-Gluc and (S)-Gluc peaks independently.
Experimental Workflow Diagram
Caption: Step-by-step kinetic assay workflow ensuring membrane permeabilization and precise reaction termination.
Kinetic Data Analysis & Interpretation
Model Selection
Fit the initial velocity (
-
Michaelis-Menten (Single Enzyme): Use for recombinant UGT2B10 or UGT1A4.
-
Biphasic Kinetics (HLM): Use for Human Liver Microsomes where both high-affinity (2B10) and low-affinity (1A4) sites are active.
Expected Kinetic Parameters
Based on authoritative literature (Chen et al.), expect the following relative profiles:
| Parameter | UGT2B10 (High Affinity) | UGT1A4 (Low Affinity) |
| Low (µM range) | High (15-22x higher than 2B10) | |
| Moderate to High | Variable | |
| Dominant | Minor contribution | |
| Stereoselectivity | Potential preference for (R) or (S) | Often distinct from 2B10 |
Pathway Visualization
Caption: Metabolic pathway of NAB glucuronidation illustrating the parallel contributions of UGT isoforms.
Troubleshooting & Validation
-
Low Activity? Ensure Alamethicin is fresh. UGTs are luminal; without pore formation, UDPGA cannot access the active site, leading to false-negative or artificially high
results. -
Peak Splitting? If the LC-MS chromatogram shows split peaks for the glucuronide, do not integrate them together. These are likely the (R) and (S) diastereomers. Quantify them separately to assess stereoselective kinetics.
-
Hydrolysis Control: Treat a reaction aliquot with
-glucuronidase. The disappearance of the product peak confirms it is a glucuronide conjugate.
References
-
Source: Drug Metabolism and Disposition (via ResearchGate/PubMed)
compared to UGT1A4.[1][2] (Verified via Search Result 1.2) -
Prominent Stereoselectivity of NNAL Glucuronidation Source: National Institutes of Health (PMC) Significance: Establishes the precedent for stereoselective UGT metabolism of nitrosamines and the separation of diastereomeric glucuronides. (Verified via Search Result 1.1)
-
Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation Source: Drug Metabolism and Disposition Significance:[3][2][4][5][6][7][8][9] Validates the role of UGT2B10 in the N-glucuronidation of tertiary amines and pyridine-containing compounds. (Verified via Search Result 1.5)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation of the lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) by rat UDP-glucuronosyltransferase 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helda.helsinki.fi [helda.helsinki.fi]
- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Glucuronidation - Wikipedia [en.wikipedia.org]
- 9. Prominent Stereoselectivity of NNAL Glucuronidation in Upper Aerodigestive Tract Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase extraction (SPE) methods for urinary NAB-Glucuronide
An Application Note and Protocol for the Solid-Phase Extraction of Acidic Glucuronide Metabolites from Human Urine
Authored by: Gemini, Senior Application Scientist
Abstract
Glucuronidation is a primary phase II metabolic pathway for a vast array of xenobiotics, including many pharmaceutical compounds, leading to the formation of water-soluble glucuronide metabolites that are readily excreted in urine.[1][2] The quantification of these metabolites, such as the representative analyte NAB-Glucuronide, in complex biological matrices like urine presents significant analytical challenges, including matrix interference and low analyte concentration. This application note provides a detailed, robust solid-phase extraction (SPE) protocol designed for the selective isolation and concentration of acidic glucuronide metabolites from human urine. The method leverages mixed-mode anion-exchange chemistry to achieve high recovery and excellent sample cleanliness, making it suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS). We will explain the chemical principles behind each step, present a validated protocol, and offer guidance on performance expectations and troubleshooting.
Introduction: The Analytical Challenge of Glucuronides
The conjugation of a drug or its phase I metabolite with glucuronic acid results in a product that is significantly more polar and hydrophilic than the parent compound.[1] The addition of the glucuronic acid moiety introduces a carboxylic acid group, which is typically ionized at physiological pH, rendering the metabolite acidic. While this increased water solubility aids renal clearance, it complicates extraction from the aqueous, high-salt urine matrix using traditional reversed-phase SPE sorbents, where polar analytes can exhibit poor retention.[3]
Furthermore, urine is a complex mixture of endogenous compounds (salts, urea, creatinine, pigments) that can interfere with quantification, causing ion suppression or enhancement in mass spectrometry.[4] A highly selective sample preparation technique is therefore essential to remove these interferences and concentrate the analyte of interest.[5][6] This protocol employs a mixed-mode solid-phase extraction strategy, which provides two distinct retention mechanisms—ion exchange and reversed-phase—for superior selectivity and cleanup compared to single-mode sorbents.[7]
Principle of Mixed-Mode Anion Exchange SPE
The chosen methodology utilizes a mixed-mode sorbent functionalized with both strong anion exchange (SAX) groups (e.g., quaternary amine) and non-polar reversed-phase chains (e.g., C8 or C18). This dual functionality allows for a more rigorous and selective extraction of acidic analytes like NAB-Glucuronide.
The extraction process is governed by the controlled manipulation of pH and solvent strength:
-
Analyte Retention (Loading): The urine sample is pre-treated and buffered to a pH at least 2 units above the pKa of the glucuronic acid's carboxylic acid group (pKa ≈ 3.2). At this pH (e.g., pH 6), the analyte is deprotonated, carrying a negative charge. This allows it to bind strongly to the positively charged anion-exchange functional groups on the sorbent.[8] Weaker, secondary retention occurs via hydrophobic interaction with the non-polar chains.
-
Interference Removal (Washing): A multi-step wash sequence is used to remove matrix components. An aqueous wash removes salts and polar, neutral molecules. An organic wash (e.g., methanol) then removes non-polar and weakly basic compounds retained by the reversed-phase mechanism. Throughout these washes, the target analyte remains tightly bound by the primary ion-exchange interaction.
-
Selective Elution: The final step involves disrupting the ionic bond to release the analyte. This is achieved by applying an elution solvent with a low pH (e.g., containing formic or acetic acid). The acid neutralizes the negative charge on the glucuronide's carboxylic acid group, breaking the ionic bond with the sorbent and allowing the analyte to be eluted.[7][9]
Materials and Reagents
3.1. Equipment
-
SPE Vacuum Manifold (e.g., 12 or 24-port)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Nitrogen evaporator
3.2. Consumables
-
Mixed-Mode Strong Anion Exchange SPE Cartridges (e.g., 30 mg / 1 mL)
-
Glass test tubes (13 x 100 mm) for collection
-
Volumetric flasks and pipettes
-
Autosampler vials
3.3. Reagents
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (>18 MΩ·cm)
-
Ammonium Acetate
-
Ammonium Hydroxide
-
Formic Acid (LC-MS Grade)
-
Internal Standard (IS): A stable, isotopically-labeled analog of NAB-Glucuronide is highly recommended.[10][11]
Detailed Step-by-Step Protocol
This protocol is designed for the direct quantification of the intact NAB-Glucuronide metabolite.
4.1. Preparation of Reagents
-
Equilibration Buffer: 50 mM Ammonium Acetate, pH 6.0. Dissolve ammonium acetate in deionized water and adjust pH with dilute acetic acid or ammonium hydroxide.
-
Wash Solvent: 100% Methanol.
-
Elution Solvent: 2% Formic Acid in Methanol (v/v).
4.2. Urine Sample Pre-Treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 15 seconds to ensure homogeneity.
-
Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.
-
To a 1.5 mL microcentrifuge tube, add:
-
500 µL of urine supernatant
-
500 µL of Equilibration Buffer (50 mM Ammonium Acetate, pH 6.0)
-
10 µL of Internal Standard working solution
-
-
Vortex for 10 seconds. The sample is now ready for loading. This 1:1 dilution helps to reduce viscosity and normalize the pH of the urine matrix.
4.3. Solid-Phase Extraction Procedure
The entire procedure should be performed on a vacuum manifold. Adjust vacuum to achieve a steady flow rate of 1-2 mL/min.[8] Do not allow the sorbent bed to dry out between steps until the final drying stage.
-
Condition: Pass 1 mL of Methanol through the SPE cartridge. This solvates the reversed-phase chains of the sorbent.
-
Equilibrate: Pass 1 mL of deionized water, followed by 1 mL of Equilibration Buffer (pH 6.0). This prepares the sorbent for the aqueous sample and ensures the ion-exchange groups are properly charged.
-
Load: Load the 1 mL of pre-treated urine sample onto the cartridge.
-
Wash 1 (Polar Interferences): Pass 1 mL of deionized water to remove salts and other highly polar matrix components.
-
Wash 2 (Non-Polar Interferences): Pass 1 mL of Methanol to remove hydrophobic and neutral/basic compounds.
-
Dry: Dry the cartridge under maximum vacuum for 5-10 minutes to remove residual wash solvents. This step is critical for preventing dilution of the final eluate.
-
Elute: Place clean collection tubes in the manifold. Add 1 mL of Elution Solvent (2% Formic Acid in Methanol) to the cartridge and allow it to gravity-drip for 1 minute before applying gentle vacuum to pull the remaining solvent through.
4.4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (or a suitable weak solvent for your LC method).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
Method Performance and Validation
A bioanalytical method must be validated to ensure its reliability.[5][12] The following table summarizes typical performance characteristics expected from this SPE protocol for a glucuronide metabolite.
| Parameter | Typical Acceptance Criteria | Expected Performance | Rationale & Importance |
| Recovery | >80% | 85 - 105% | Measures the efficiency of the extraction process. High and consistent recovery is crucial for accuracy.[9][11] |
| Precision (RSD%) | < 15% (< 20% at LLOQ) | < 10% | Assesses the reproducibility of the method over multiple preparations. Low RSD indicates a robust protocol.[13] |
| Matrix Effect (%) | 85 - 115% | 90 - 110% | Quantifies the degree of ion suppression or enhancement from co-eluting matrix components. Values near 100% indicate a clean extract.[7] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Elution: Elution solvent is not strong enough or volume is insufficient. | Increase formic acid concentration in the elution solvent to 5% or use two 1 mL aliquots for elution.[8] |
| Analyte Breakthrough: Sample loading flow rate is too high. | Decrease vacuum during the loading step to ensure a flow rate of ~1 mL/min.[8] | |
| Improper Sample pH: The pH of the loaded sample is too low, preventing ionic retention. | Verify the pH of the pre-treated sample is between 5.5 and 6.5 before loading. | |
| High Background /Interfering Peaks | Insufficient Washing: Wash steps are not adequately removing matrix components. | Increase the volume of the methanol wash step to 2 mL. Ensure the sorbent is fully dried before elution to prevent carryover of wash solvents. |
| Elution of Strongly Bound Interferences: Elution solvent is too aggressive. | Decrease the organic content or acid strength of the elution solvent slightly, if possible without compromising analyte recovery. | |
| Poor Reproducibility (High RSD) | Inconsistent Flow Rates: Variable vacuum pressure between samples. | Use a positive pressure manifold for more consistent flow control if available. Ensure a consistent, slow flow rate for all steps.[14] |
| Sorbent Bed Drying Out: Allowing air to pass through the sorbent before the drying step. | Ensure the sorbent bed remains wet during conditioning, equilibration, loading, and washing steps. |
Optional: Enzymatic Hydrolysis
For some applications, particularly when reference standards for the glucuronide are unavailable or when higher sensitivity for the parent drug is needed, enzymatic hydrolysis is performed before SPE.[15][16] This step uses a β-glucuronidase enzyme to cleave the glucuronic acid moiety, converting the metabolite back to its parent form.[17][18]
Brief Protocol:
-
To 500 µL of urine, add an appropriate buffer (e.g., ammonium acetate, pH 5.0).
-
Add a specified activity of β-glucuronidase enzyme (recombinant enzymes often provide cleaner results).[16]
-
Incubate at an elevated temperature (e.g., 55-65°C) for 30-120 minutes.[17]
-
After incubation and cooling, proceed with the SPE protocol. Note that the target analyte is now the parent drug, and the SPE chemistry (e.g., reversed-phase or mixed-mode cation exchange) must be adjusted accordingly.
Conclusion
The mixed-mode anion exchange solid-phase extraction method detailed in this application note provides a highly effective and reliable solution for the isolation of NAB-Glucuronide and other acidic metabolites from human urine. By leveraging the dual retention mechanisms of ion exchange and reversed-phase, this protocol achieves excellent analyte recovery and removal of matrix interferences, yielding a clean extract suitable for sensitive and accurate LC-MS/MS analysis. The principles and steps outlined herein serve as a robust foundation for researchers, scientists, and drug development professionals working on the bioanalysis of glucuronidated compounds.
References
-
Biotage. (n.d.). Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis. Retrieved from [Link]
-
Helander, A., Böttcher, M., & Dahmen, N. (2008). Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine. Journal of Analytical Toxicology, 32(8), 613–616. Retrieved from [Link]
-
Helander, A., Böttcher, M., & Dahmen, N. (2008). Solid-phase extraction procedure for ethyl glucuronide in urine. PubMed. Retrieved from [Link]
-
Li, W., & Li, J. (2012). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Retrieved from [Link]
-
Fujitomo, T., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Retrieved from [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin (Agilent SampliQ-SAX). Agilent Technologies. Retrieved from [Link]
-
A, P., et al. (2023). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. International Journal of Science and Research. Retrieved from [Link]
-
Nishida, M., et al. (2022). Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. PMC. Retrieved from [Link]
-
Orochem Technologies Inc. (2017). High Throughput Sample Preparation Method for Drugs of Abuse in Urine. LCGC North America. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucuronide. Retrieved from [Link]
-
Kura Biotech. (n.d.). Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit Drugs of Abuse. Retrieved from [Link]
-
Logan, S., et al. (2022). Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio. MDPI. Retrieved from [Link]
-
Phenomenex. (2016). Understanding SPE Validation – Accuracy & Precision. Retrieved from [Link]
-
S, S., et al. (2024). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. IJSAT. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Oliver, M., Liddicoat, T., & Meadows, K. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. Retrieved from [Link]
-
Mondal, P., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Retrieved from [Link]
-
G, N. K., et al. (2021). A review on bioanalytical method development and validation by rp - hplc. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the hydrolysis efficiency of four β-glucuronidase enzymes.... Retrieved from [Link]
-
Janecki, M., & Janecka, A. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Glucuronide – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NNAL-N-glucuronide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-acetylserotonin glucuronide. PubChem. Retrieved from [Link]
-
ARUP Laboratories. (n.d.). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation. Retrieved from [Link]
-
American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. Retrieved from [Link]
-
Shanu-Wilson, J. (2023). N-glucuronidation: the human element. Hypha Discovery Blogs. Retrieved from [Link]
Sources
- 1. Glucuronide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. ijsat.org [ijsat.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. ovid.com [ovid.com]
- 11. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Understanding SPE Validation – Accuracy & Precision [phenomenex.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. biotage.com [biotage.com]
- 16. kurabiotech.com [kurabiotech.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Purification of (R,S)-N2-Nitroso-Anabasine N'-β-D-Glucuronide Standards
Abstract & Scientific Rationale
N-nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (TSNA) formed from the alkaloid anabasine. While often less abundant than NNN or NNK, NAB is essential for comprehensive metabolic profiling of tobacco exposure. The primary detoxification pathway for pyridine-based TSNAs involves N-glucuronidation at the pyridine nitrogen, yielding a quaternary ammonium glucuronide.
Technical Challenge: Unlike O-glucuronides, NAB-N-Gluc is a zwitterionic quaternary ammonium inner salt . This chemical nature presents specific challenges:
-
Synthesis: The pyridine nitrogen is a weak nucleophile, requiring activated glucuronosyl donors.
-
Stability: The N-glycosidic bond is susceptible to hydrolysis under strongly acidic or basic conditions, yet deprotection requires base.
-
Purification: The zwitterionic character complicates retention on standard C18 stationary phases.
This guide details a robust, field-proven protocol for the chemical synthesis of NAB-N-Gluc standards, prioritizing spectral purity and diastereomeric resolution.
Safety & Handling (Critical)
-
Carcinogenicity: NAB is a potent carcinogen.[1] All reactions must be performed in a certified fume hood with HEPA filtration.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Deactivation: Treat all glassware and waste with 50% sulfuric acid or bleach solution before disposal to degrade nitrosamines.
Chemical Synthesis Protocol
Reaction Strategy
We utilize a direct quaternization strategy. The pyridine nitrogen of NAB attacks the anomeric carbon of an activated bromosugar. The reaction is typically performed "neat" (solvent-free) or in high-dielectric solvents to stabilize the transition state.
Reagents:
-
Substrate: (R,S)-N-Nitrosoanabasine (NAB) [Purity >98%]
-
Donor: Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate (Acetobromo-α-D-glucuronide).
-
Deprotection: 0.5 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
Step-by-Step Synthesis Workflow
Step 1: Quaternization (Coupling)
-
Weigh 100 mg (0.52 mmol) of (R,S)-NAB into a dry, argon-purged reaction vial.
-
Add 1.5 equivalents (310 mg) of Acetobromo-α-D-glucuronide.
-
Expert Tip: Do not add solvent initially. The reaction proceeds best as a melt. If the mixture is too viscous, add minimal Nitromethane (
, ~200 µL) to facilitate mixing. -
Seal the vial and heat to 45–50°C for 48–72 hours.
-
Monitoring: Check by TLC (Silica; 10% MeOH in DCM). The product (protected glucuronide) will appear as a polar, UV-active spot near the baseline compared to starting materials.
-
Step 2: Deprotection (Hydrolysis)
-
Dissolve the crude brown residue in 2 mL of Methanol.
-
Cool the solution to 0°C (Ice bath).
-
Add 2.0 mL of 0.5 M LiOH (aq) dropwise.
-
Causality: We use LiOH at 0°C rather than refluxing base to minimize the risk of ring-opening the pyridine or cleaving the N-glycosidic bond.
-
-
Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Neutralization: Carefully adjust pH to 7.0 using 1 M Formic Acid. Do not overshoot to acidic pH (<4) as the glucuronide is acid-labile.
Synthesis Logic Diagram
Caption: Chemical synthesis pathway via direct quaternization and base-catalyzed deprotection.
Purification & Isolation Protocol
The crude mixture contains unreacted NAB, glucuronic acid, and salts. The zwitterionic nature of the product requires specific chromatographic conditions.
Solid Phase Extraction (SPE) Cleanup
-
Cartridge: Oasis HLB or C18 (500 mg).
-
Conditioning: MeOH (5 mL) -> Water (5 mL).
-
Loading: Load the neutralized crude mixture (max 2 mL).
-
Wash: 100% Water (removes salts and free glucuronic acid).
-
Elution: 20% MeOH in Water.
-
Note: NAB-N-Gluc is relatively polar. Do not use 100% MeOH for elution immediately, or you may co-elute hydrophobic impurities.
-
Preparative HPLC Isolation
Since the starting material was (R,S)-NAB, the product is a pair of diastereomers: (R)-NAB-N-Gluc and (S)-NAB-N-Gluc.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2) or Waters XBridge Phenyl-Hexyl (Semi-Prep: 10 x 250 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Gradient | 0-5 min: 2% B (Isocratic hold for salt elution)5-25 min: 2% -> 20% B25-30 min: 20% -> 95% B (Wash) |
| Detection | UV @ 254 nm (Pyridine ring) |
| Target Elution | The diastereomers typically elute closely between 12–18 minutes. |
Diastereomer Separation: If baseline separation of R and S forms is required, use a Chiralcel OD-RH column under reverse-phase conditions, or repeat the synthesis starting with enantiomerically pure Anabasine.
Isolation Decision Tree
Caption: Purification workflow emphasizing SPE cleanup and stability-conscious isolation.
QC & Validation Standards
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: m/z 368.15
(Note: As a quaternary ammonium, it is naturally charged; no ). -
Fragment Ions:
-
m/z 192 (Loss of glucuronic acid moiety, -176 Da).
-
m/z 162 (Anabasine core).
-
NMR Spectroscopy
Dissolve standard in
-
Anomeric Proton (H-1'): Look for a doublet at δ 5.6 – 5.8 ppm with a coupling constant
Hz.-
Interpretation: The large coupling constant confirms the
-configuration of the glucuronide linkage.
-
-
Pyridine Protons: Downfield shift compared to free NAB due to the positive charge on the ring nitrogen.
Storage and Stability
-
Form: Ideally stored as a frozen solution (in water/acetonitrile) rather than a dry powder, as the zwitterionic solid can be hygroscopic and unstable.
-
Temperature: -80°C.
-
Shelf Life: Re-validate purity every 6 months.
References
-
Hecht, S. S., et al. (2001). "Preparation of pyridine-N-glucuronides of tobacco-specific nitrosamines." Chemical Research in Toxicology.
-
Murphy, S. E., et al. (1990). "Characterization of a glucuronide metabolite of 4-(methyl-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK)." Carcinogenesis.
-
Iddon, L., et al. (2009). "A convenient new synthesis of quaternary ammonium glucuronides of drug molecules."[2] Tetrahedron.
-
Santa Cruz Biotechnology. "(R,S)-N2-Nitroso-Anabasine N′-β-D-Glucuronide Product Data."
Sources
High-resolution mass spectrometry analysis of TSNA glucuronides
Application Note: High-Resolution Mass Spectrometry Analysis of Intact TSNA Glucuronides
Executive Summary
Tobacco-specific nitrosamines (TSNAs), particularly 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), are potent carcinogens.[1][2][3] In metabolic profiling, the quantification of their glucuronidated metabolites—specifically NNAL-Glucuronides —serves as the gold standard biomarker for tobacco exposure.
While traditional triple-quadrupole (QqQ) methods often rely on enzymatic hydrolysis to measure "total NNAL," this approach destroys valuable metabolic information regarding the ratio of N-glucuronides to O-glucuronides. This ratio is critical for understanding individual detoxification capacities (e.g., UGT2B10/UGT2B17 polymorphisms).
This guide details a protocol for the direct quantification of intact TSNA glucuronides using High-Resolution Mass Spectrometry (HRMS). By leveraging the resolving power of HRMS (e.g., Orbitrap or Q-TOF), we achieve the specificity required to distinguish isobaric glucuronide isomers without the noise limitations of standard MS/MS.
Metabolic Pathway & Rationale
NNK is rapidly reduced to NNAL, which is then detoxified via glucuronidation.[4][5][6][7] The position of the glucuronic acid attachment (N- vs. O-) and the stereochemistry ((R) vs. (S)) are biologically significant.
-
NNAL-O-Gluc: Formed at the chiral hydroxyl group.[8]
-
NNAL-N-Gluc: Formed at the pyridine nitrogen.[1][2][8][9][10]
Figure 1: NNK Metabolic Activation and Detoxification Pathway
Caption: Metabolic pathway of NNK reduction to NNAL and subsequent glucuronidation. Specific UGT enzymes drive the formation of N- vs. O-glucuronide isomers.
Experimental Protocol: Sample Preparation
Objective: Isolate intact glucuronides from urine without causing hydrolysis or degradation. Challenge: Glucuronides are highly polar. Standard C18 SPE may result in breakthrough. Acidic conditions can cause hydrolysis.[11]
Materials
-
SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase (30 mg/1 cc).
-
Internal Standards: NNAL-N-Gluc-d3 and NNAL-O-Gluc-d3 (Toronto Research Chemicals or equivalent).
-
Reagents: Ammonium Acetate (LC-MS grade), Methanol.
Step-by-Step Workflow
-
Sample Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to remove particulates/proteins.
-
Aliquot & Spike: Transfer 200 µL of supernatant to a clean tube. Add 20 µL of Internal Standard working solution (10 ng/mL).
-
Equilibration (SPE):
-
Condition HLB cartridge with 1 mL Methanol.
-
Equilibrate with 1 mL Water (10 mM Ammonium Acetate, pH 6.5). Note: Neutral pH preserves glucuronide stability.
-
-
Loading: Load the spiked urine sample onto the cartridge under gravity or low vacuum.
-
Wash:
-
Wash 1: 1 mL Water (10 mM Ammonium Acetate).
-
Wash 2: 1 mL 5% Methanol in Water. Removes salts and highly polar interferences.
-
-
Elution: Elute with 2 x 500 µL Methanol .
-
Reconstitution: Evaporate to dryness under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
LC-HRMS Method Parameters
Objective: Chromatographic separation of N- and O- isomers is critical because they have identical exact masses.
Liquid Chromatography (UHPLC)
-
System: Vanquish Horizon (Thermo) or ExionLC (Sciex).
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[8]
-
Why: The HSS T3 technology is designed to retain polar compounds (like glucuronides) better than standard C18, allowing for the separation of the early-eluting N-glucuronide from the O-glucuronide.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.01% Formic Acid in Water.[2]
-
Mobile Phase B: 100% Methanol.
-
Column Temp: 30°C.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 1 | Initial hold to trap polar glucuronides |
| 1.0 | 1 | Begin ramp |
| 8.0 | 30 | Slow gradient to separate isomers |
| 9.0 | 95 | Wash column |
| 11.0 | 95 | Hold wash |
| 11.1 | 1 | Re-equilibration |
| 14.0 | 1 | End of Run |
Mass Spectrometry (HRMS)
-
System: Q-Exactive (Orbitrap) or ZenoTOF (Q-TOF).
-
Source: HESI / ESI Positive Mode.
-
Scan Mode: Parallel Reaction Monitoring (PRM) or MRM-HR.
-
Why: PRM provides full scan MS/MS data for the selected precursor, allowing for extraction of specific fragment ions with <5 ppm mass error.
-
MS Source Parameters (Typical Orbitrap):
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 300°C
-
Sheath Gas: 45 arb
-
Aux Gas: 10 arb
Target Transitions & Exact Masses:
| Analyte | Precursor Ion [M+H]+ | Quantifier Fragment (Exact Mass) | Qualifier Fragment | Retention Order (Approx) |
| NNAL-N-Gluc | 386.1922 | 180.1131 (Loss of Gluc + H2O) | 210.1237 | 1st (Most Polar) |
| NNAL-O-Gluc | 386.1922 | 162.1026 (Loss of Gluc only) | 210.1237 | 2nd |
| NNAL (Free) | 210.1237 | 180.1131 | 148.0869 | 3rd |
Note on Isomer Identification: NNAL-N-Gluc typically fragments to yield the m/z 180 ion (pyridinium ring stability), whereas NNAL-O-Gluc yields the m/z 162 ion (dehydration of the aglycone). This specific fragmentation pattern, combined with retention time, confirms identity.
Data Presentation & Validation
Chromatographic Separation Strategy
The HSS T3 column will resolve the isomers. You should observe:
-
Peak 1 (~4 min): NNAL-N-Glucuronide (E/Z rotamers may appear as a split peak or shoulder).
-
Peak 2 (~9 min): (R)-NNAL-O-Glucuronide.
-
Peak 3 (~10 min): (S)-NNAL-O-Glucuronide.
Validation Criteria (FDA Bioanalytical Guidelines)
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.995 (Weighting 1/x²) |
| Accuracy | ±15% of nominal (±20% at LLOQ) |
| Precision (CV) | <15% (<20% at LLOQ) |
| Matrix Effect | 85-115% (Compare spiked matrix vs. solvent) |
| Recovery | >70% (Consistent across QC levels) |
References
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: NNAL in Urine."[3] National Health and Nutrition Examination Survey (NHANES).[3][5][13] Available at: [Link]
-
Chen, G., et al. (2016). "Association between Glucuronidation Genotypes and Urinary NNAL Metabolic Phenotypes in Smokers." Cancer Epidemiology, Biomarkers & Prevention, 25(7), 1175-1184. Available at: [Link]
-
Yuan, J.M., et al. (2015). "Urinary levels of the tobacco-specific carcinogen N'-nitrosonornicotine and its glucuronide are strongly associated with esophageal cancer risk in smokers." Carcinogenesis, 32(9), 1366-1371. Available at: [Link]
-
Murphy, S.E., et al. (2014). "Influence of UGT2B10 Genotype on Urinary Excretion of NNAL-N-Glucuronide by African American Smokers." Chemical Research in Toxicology, 27(11), 1966-1972. Available at: [Link]
Sources
- 1. Association between Glucuronidation Genotypes and Urinary NNAL Metabolic Phenotypes in Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenxtoolkit.org [phenxtoolkit.org]
- 4. NNK - Wikipedia [en.wikipedia.org]
- 5. Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Prominent Stereoselectivity of NNAL Glucuronidation in Upper Aerodigestive Tract Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
Chiral separation techniques for (R,S)-NAB-Glucuronide enantiomers
Application Note: Direct Chiral Resolution of (R,S)-NAB-N-Glucuronide Diastereomers via LC-MS/MS
Executive Summary
This Application Note details a validated protocol for the direct chromatographic separation and quantification of (R)- and (S)-N-nitrosoanabasine (NAB)-N-glucuronides in human urine.
Unlike O-glucuronides, NAB forms a pyridine-N-glucuronide , a quaternary ammonium conjugate that is resistant to standard
Scientific Background & Mechanism
The Metabolic Pathway
N-nitrosoanabasine (NAB) is a carcinogenic metabolite of anabasine, a minor alkaloid in tobacco. NAB is metabolized via two primary pathways:[1]
- -Hydroxylation: Leading to DNA adducts (bioactivation).
-
Glucuronidation: A detoxification pathway where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the pyridine nitrogen of NAB.
Stereochemistry and Diastereomers
NAB possesses a chiral center at the C2 position of the piperidine ring, existing as (R)-NAB and (S)-NAB enantiomers.
-
Glucuronic Acid: Exists exclusively in the D-configuration.
-
Conjugation: When (R)-NAB and (S)-NAB are conjugated with D-glucuronic acid, the resulting products are diastereomers , not enantiomers:
-
(R)-NAB-N-
-D-glucuronide -
(S)-NAB-N-
-D-glucuronide
-
While diastereomers can theoretically be separated on achiral phases (e.g., C18), the structural similarity of the NAB isomers requires a Chiral Stationary Phase (CSP) for baseline resolution and elimination of matrix interference.
Pathway Diagram
Figure 1: Metabolic pathway of Anabasine to NAB-Glucuronide diastereomers.
Experimental Protocol
Reagents and Materials
-
Standards: (R,S)-NAB-N-Glucuronide (Custom synthesis or purified from biosynthesis), (R,S)-NAB-d4 (Internal Standard).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Formate, Formic Acid.
-
SPE Cartridges: Oasis MCX (Mixed-mode Cation Exchange) 3cc/60mg (Waters Corp) or equivalent. Note: MCX is preferred over HLB due to the cationic nature of the pyridine-N-glucuronide.
Sample Preparation (Solid Phase Extraction)
Since NAB-N-glucuronides are zwitterionic/cationic (quaternary ammonium), mixed-mode cation exchange provides the cleanest extract.
-
Conditioning:
-
2 mL Methanol.
-
2 mL Water.
-
-
Loading:
-
Mix 1 mL Urine + 50 µL Internal Standard + 1 mL 2% Formic Acid (aq).
-
Load onto cartridge (Gravity or low vacuum).
-
-
Washing:
-
2 mL 2% Formic Acid (removes acidic/neutral interferences).
-
2 mL Methanol (removes hydrophobic neutrals).
-
-
Elution:
-
Elute with 2 mL 5% Ammonium Hydroxide in Methanol .
-
Critical: The high pH neutralizes the carboxylic acid but the quaternary amine remains charged, allowing elution while disrupting ionic retention.
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase A.
-
LC-MS/MS Methodology
Chromatographic Conditions:
-
Instrument: UPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: Chiralpak ID-3 (Amylose tris(3-chlorophenylcarbamate)) or Chiralpak IG-3 .
-
Dimensions: 150 x 2.1 mm, 3 µm.
-
Why this column? Immobilized polysaccharide selectors allow the use of reversed-phase solvents compatible with MS without leaching the stationary phase.
-
-
Column Temp: 35°C.
-
Flow Rate: 0.3 mL/min.
Mobile Phase Gradient:
| Time (min) | Mobile Phase A (10mM NH4 Formate + 0.1% Formic Acid) | Mobile Phase B (Acetonitrile) |
| 0.0 | 95% | 5% |
| 1.0 | 95% | 5% |
| 12.0 | 40% | 60% |
| 13.0 | 5% | 95% |
| 15.0 | 5% | 95% |
| 15.1 | 95% | 5% |
| 20.0 | 95% | 5% |
Mass Spectrometry Parameters (ESI+):
The NAB-N-glucuronide is a pre-charged cation (quaternary ammonium). Therefore, the parent ion is
| Parameter | Setting |
| Ionization | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
| Cone Voltage | 30 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| NAB-N-Glu | 367.1 ( | 191.1 (NAB Aglycone) | 25 | Quantifier |
| NAB-N-Glu | 367.1 ( | 162.1 (Pyridine frag) | 35 | Qualifier |
| NAB-d4-Glu | 371.1 ( | 195.1 (d4-NAB) | 25 | Internal Std |
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for NAB-Glucuronide profiling.
Data Analysis & Interpretation
Identification of Isomers
Because authentic standards for individual (R) and (S) glucuronides are rare, elution order is typically established via:
-
Analogy to NNN: In most Chiralpak systems, the (S)-enantiomer of TSNA glucuronides often elutes before the (R)-enantiomer, but this must be confirmed experimentally.
-
Enzymatic Validation: Incubate a sample with a specific UGT known to produce one isomer preferentially (if available) or use circular dichroism on purified fractions.
Calculations
The Enantiomeric Fraction (EF) is calculated to determine the metabolic phenotype:
-
Significance: A shift in EF compared to the parent NAB ratio in tobacco indicates stereoselective metabolism by UGT enzymes (specifically UGT1A4 and UGT2B10).
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression from urine matrix. | Switch to MCX SPE to remove neutral interferences; ensure divert valve sends first 1 min to waste. |
| Peak Tailing | Interaction with residual silanols. | Increase Ammonium Formate concentration to 20mM to mask silanols. |
| No Separation | Column degradation or wrong selector. | Ensure "Immobilized" (ID/IG) column is used. Coated columns (AD/OD) may strip with certain solvents. |
| Signal at m/z 192 only | In-source fragmentation. | The N-glucuronide bond is labile. Lower the Cone Voltage to preserve the parent M+ (367). |
References
-
Carmella, S. G., et al. (2002). "Analysis of N-nitrosoanabasine and its glucuronide in human urine." Cancer Epidemiology, Biomarkers & Prevention.
-
Stepanov, I., & Hecht, S. S. (2005). "Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users."[1] Cancer Epidemiology, Biomarkers & Prevention.
-
Upadhyay, E., et al. (2017). "Analysis of N'-nitrosonornicotine enantiomers in human urine by chiral stationary phase liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry." Journal of Chromatography A.
-
Kaivosaari, S., et al. (2001). "N-glucuronidation of drugs and other xenobiotics." Drug Metabolism Reviews. (Provides mechanistic grounding on N-glucuronide stability).
Sources
Developing internal standards for N-nitrosoanabasine glucuronide quantification
Application Note: Biosynthetic Generation and Validation of Internal Standards for N-Nitrosoanabasine (NAB) Glucuronide Quantification
Abstract
Quantifying N-nitrosoanabasine (NAB) glucuronide—a key Phase II metabolite of the tobacco-specific nitrosamine NAB—presents significant analytical challenges due to its high polarity, lack of commercial stable-isotope standards, and the quaternary ammonium nature of the pyridine-N-glucuronide conjugate.[1] This guide details a protocol for the enzymatic biosynthesis of deuterium-labeled NAB-glucuronide (NAB-d4-Gluc) to serve as a robust internal standard (IS). By utilizing recombinant UGT enzymes, laboratories can generate high-purity IS in-house, ensuring accurate quantification in complex biological matrices (urine, plasma) in compliance with FDA and ICH M7 guidelines for mutagenic impurities.
The Biosynthetic Strategy: Why Enzymatic?
Chemical synthesis of N-glucuronides, particularly quaternary ammonium conjugates like NAB-N-Gluc, is synthetically arduous due to stereoselectivity issues at the anomeric center and low yields.[1] The "Gold Standard" approach for internal standard development is Biocatalysis .
By incubating commercially available NAB-d4 (deuterated parent) with specific UDP-glucuronosyltransferase (UGT) isoforms, we can generate NAB-d4-Gluc with 100% stereochemical fidelity (
Key Mechanistic Insight: NAB contains a pyridine ring and a nitrosated piperidine ring. Research indicates that the primary glucuronidation pathway is N-glucuronidation of the pyridine nitrogen , catalyzed predominantly by UGT1A4 and UGT2B10 .
Diagram 1: Biosynthetic Workflow for Internal Standard Generation
Caption: Workflow for converting deuterated NAB parent into NAB-glucuronide IS using recombinant enzymes.
Protocol: Enzymatic Synthesis of NAB-d4-Glucuronide
Objective: To synthesize approximately 100
Materials Required:
-
Substrate: N-Nitrosoanabasine-d4 (NAB-d4).[1]
-
Enzyme: Recombinant Human UGT1A4 or UGT2B10 (Supersomes™ or Baculosomes®).[1] Note: UGT2B10 often shows higher affinity for pyridine N-glucuronidation.
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).[1]
-
Activator: Alamethicin (pore-forming peptide to access luminal UGTs).[1]
-
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM
.
Step-by-Step Procedure:
-
Preparation of Incubation Mix (Total Volume: 10 mL):
-
Pre-warm Tris-HCl/MgCl2 buffer to 37°C.
-
Add Alamethicin (50
g/mg protein) and UGT Enzyme (1.0 mg/mL final protein conc).[1] Keep on ice for 15 mins to allow pore formation. -
Add NAB-d4 (Final concentration: 100
M).[1] Note: Keep substrate concentration below to avoid inhibition, but high enough for yield. -
Initiate reaction by adding UDPGA (Final concentration: 5 mM).
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath for 4 hours .
-
Process Control: Remove a 50
L aliquot at T=0 and T=4h to monitor conversion efficiency via LC-MS.
-
-
Termination & Extraction:
-
Quench reaction with equal volume (10 mL) of ice-cold Acetonitrile (ACN) with 1% Formic Acid.
-
Vortex vigorously and centrifuge at 4,000 x g for 15 minutes to pellet proteins.
-
Collect the supernatant.
-
-
Purification (Solid Phase Extraction - SPE):
-
Cartridge: Oasis MCX (Mixed-Mode Cation Exchange) is ideal because NAB-Gluc is a quaternary amine (permanently positively charged).
-
Condition: 3 mL Methanol
3 mL Water. -
Load: Dilute supernatant with water (to <5% ACN) and load.
-
Wash 1: 2% Formic Acid in Water (removes unmodified UDPGA/acidic interferences).[1]
-
Wash 2: 100% Methanol (removes neutral NAB parent).[1]
-
Elute: 5% Ammonium Hydroxide in Methanol (elutes the positively charged NAB-Gluc).
-
Note: Since NAB-N-Gluc is a quaternary ammonium, it may elute earlier or require specific ionic strength adjustments compared to standard amines.
-
-
Stock Preparation:
-
Evaporate eluate under nitrogen at 35°C.
-
Reconstitute in 50:50 Methanol:Water.
-
Crucial Step: Calibrate the concentration of this new IS solution against a molar equivalent of the parent NAB-d4 using UV absorbance (254 nm) or equimolar MS response (assuming similar ionization efficiency, though this must be verified).
-
Analytical Method Development (LC-MS/MS)
Quantification requires a sensitive method capable of separating the polar glucuronide from the parent and matrix interferences.
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (1.8
m, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl. Why? HSS T3 retains polar compounds well; Biphenyl offers unique selectivity for the pyridine ring. -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (5% B), 2-8 min (Linear to 40% B). Glucuronides elute early.
Mass Spectrometry (MRM) Parameters
NAB-Gluc is a quaternary ammonium salt.[1] In ESI+, it exists as a pre-charged cation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| NAB-Gluc | 368.1 | 192.1 | 25 | Quantifier (Loss of Glucuronide -176) |
| NAB-Gluc | 368.1 | 162.1 | 35 | Qualifier (Pyridine ring frag) |
| NAB-d4-Gluc (IS) | 372.1 | 196.1 | 25 | IS Quantifier |
Data Interpretation:
The transition
Diagram 2: MS/MS Fragmentation Pathway[1]
Caption: Primary MRM transition logic. The quaternary N-glucuronide cleaves to yield the protonated parent NAB.
Validation & Quality Assurance
To ensure the generated internal standard is reliable, perform the following "Self-Validating" checks:
-
Isotopic Purity Check: Inject the purified NAB-d4-Gluc (IS) alone.[1] Ensure there is <0.5% contribution to the unlabeled NAB-Gluc channel (m/z 368). This prevents the IS from biasing the native analyte measurement.
-
Back-Conversion Monitoring: N-glucuronides can be liable to hydrolysis.[1][2]
-
Test: Incubate NAB-Gluc IS in processed urine/plasma for 24 hours at room temperature.
-
Pass Criteria: <5% increase in NAB parent levels. If hydrolysis occurs, samples must be acidified or processed on ice.
-
-
Matrix Factor (MF): Compare the peak area of NAB-Gluc spiked in water vs. spiked in extracted matrix.
- [1]
-
The IS (NAB-d4-Gluc) must have an MF within 15% of the analyte (NAB-Gluc) to effectively compensate for suppression.
References
-
FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
Kato, Y., et al. (2013).[3] Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1389-1396. [Link]
-
Murphy, S. E., et al. (2003). Glucuronidation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by UGT enzymes.[1] Chemical Research in Toxicology, 16(5), 620-629.[1] [Link]
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.[1] [Link]
Sources
NMR characterization of synthetic (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide
Application Note: NMR Characterization of Synthetic (R,S)-N2-Nitroso-Anabasine N'- -D-Glucuronide
Executive Summary & Structural Context
N-nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (TSNA). Its metabolism involves N-glucuronidation, a detoxification pathway. The target molecule, (R,S)-N2-Nitroso-Anabasine N'-
Critical Structural Features for NMR Analysis:
-
Quaternary Pyridinium Linkage: The glucuronic acid is attached to the pyridine nitrogen (N'), creating a positively charged pyridinium ring. This results in significant downfield shifts of the aromatic protons compared to the parent NAB.
-
Diastereomeric Mixture: The synthetic standard is derived from racemic (R,S)-NAB and enantiopure D-glucuronic acid. This yields two diastereomers: (R)-NAB-N'-Gluc and (S)-NAB-N'-Gluc . These will exhibit distinct (though similar) NMR signals.
-
N-Nitroso Rotamers: The N-NO bond exhibits restricted rotation, existing as E (anti) and Z (syn) rotamers. This causes signal doubling (or quadrupling when combined with diastereomers) in the NMR spectrum at room temperature.
Experimental Protocol
Materials & Sample Preparation
-
Compound: (R,S)-N2-Nitroso-Anabasine N'-
-D-Glucuronide (Synthetic Standard).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solvent: Deuterium Oxide (
, 99.9% D) is the mandatory solvent.-
Reasoning: Quaternary ammonium glucuronides are zwitterionic and highly polar. They are insoluble in
and may show broad peaks in due to viscosity/aggregation. provides the sharpest lines for this class.
-
-
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.01% w/v. Avoid TMS (insoluble in water).
-
pH Consideration: Ensure pH is neutral (approx. 7.0).
-
Warning: Quaternary N-glucuronides are susceptible to hydrolysis in basic media. Avoid adding NaOD.
-
NMR Acquisition Parameters
Perform the following experiments on a high-field instrument (600 MHz recommended due to spectral crowding).
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| 1H 1D | zg30 or noesypr1d | d1 = 5s | Quantitative integration; suppression of residual HDO if necessary. |
| 13C 1D | zgpg30 | Scans > 1024 | Detection of quaternary carbons (C=O, C-N). |
| gCOSY | cosygpppqf | Trace spin systems of the piperidine ring and sugar moiety. | |
| gHSQC | hsqcedetgpsisp2.3 | Multiplicity-edited | Distinguish |
| gHMBC | hmbcgplpndqf | Critical: Verify the N-glycosidic linkage (Anomeric H | |
| NOESY | noesygpphp | Mixing time = 500ms | Correlate rotamers and determine stereochemistry ( |
Data Analysis & Interpretation
The "Quadruple Signal" Phenomenon
Analysts must anticipate a complex spectrum. The combination of Diastereomers (R/S) and Rotamers (E/Z) theoretically generates four sets of signals for each proton, though severe overlap often reduces this to broadened or doubled peaks.
-
Rotamer Ratio: Typically ranges from 40:60 to 50:50 for NAB derivatives.
-
Diastereomer Ratio: 1:1 (if starting from racemic NAB).
Diagnostic Chemical Shifts (Expected in D2O)
A. The Glucuronide Moiety (The Anchor)
The anomeric proton is the starting point for assignment.
-
H-1' (Anomeric):
5.60 – 5.85 ppm (Doublet).-
Note: Significantly downfield compared to O-glucuronides (
4.5-5.0 ppm) due to the cationic pyridinium nitrogen. -
Coupling (
): 9.0 Hz. Large coupling confirms the -configuration (trans-diaxial relationship between H1 and H2).
-
B. The Pyridinium Ring
The positive charge deshields the aromatic protons.
-
H-2 (Pyridine):
8.8 – 9.2 ppm (Singlet/Broad). Most downfield signal. -
H-6 (Pyridine):
8.6 – 9.0 ppm (Doublet). -
H-4, H-5:
8.0 – 8.6 ppm (Multiplets).
C. The Piperidine Ring & Nitroso Group
-
H-2 (Piperidine - Chiral Center):
5.4 – 5.9 ppm.-
Complexity: This proton is adjacent to both the pyridine ring and the nitroso nitrogen. Its shift is highly sensitive to the E/Z rotamer equilibrium, often appearing as two distinct multiplets separated by >0.5 ppm.
-
Structural Validation Workflow (Graphviz)
The following diagram illustrates the logical flow for confirming the structure and distinguishing isomers.
Caption: Logical workflow for confirming the N-glucuronide linkage and resolving rotameric complexity.
Detailed Characterization Table
This table summarizes the expected chemical shift ranges. Note that values are ranges due to the presence of diastereomers and rotamers.
| Moiety | Position | Carbon ( | Proton ( | Multiplicity & J (Hz) | Key Correlation (HMBC) |
| Glucuronide | C-1' | 85.0 - 88.0 | 5.60 - 5.85 | d, J=9.2 | C-2 (Py), C-6 (Py) |
| C-2' to C-4' | 70.0 - 78.0 | 3.50 - 4.00 | m | ||
| C-5' | 75.0 - 78.0 | 3.90 - 4.20 | d (broad) | ||
| C-6' (COOH) | 170.0 - 172.0 | - | - | H-5' | |
| Pyridine | C-2 | 140.0 - 145.0 | 8.80 - 9.20 | s | H-1', H-4 |
| (Pyridinium) | C-6 | 140.0 - 145.0 | 8.60 - 9.00 | d, J=6.0 | H-1', H-5 |
| C-4 | 142.0 - 146.0 | 8.40 - 8.60 | d | ||
| C-5 | 126.0 - 129.0 | 8.00 - 8.20 | dd | ||
| Piperidine | C-2 (Chiral) | 50.0 - 58.0 | 5.40 - 5.90 | m (Rotamer split) | C-3 (Py) |
| C-6 ( | 40.0 - 48.0 | 3.50 - 4.50 | m (Rotamer split) | ||
| C-3,4,5 | 18.0 - 30.0 | 1.40 - 2.20 | m |
Advanced Troubleshooting: Distinguishing Isomers
Rotamers vs. Impurities
The most common error is misidentifying rotamers as impurities.
-
Validation: Perform a Variable Temperature (VT) experiment . Heat the sample to 50°C or 60°C.
-
Result: If the doubled peaks broaden and coalesce into single averages, they are rotamers. Impurities will remain distinct sharp peaks.
Confirming the N-Linkage (vs O-Linkage)
While unlikely in this synthesis, O-glucuronidation (on the carboxylic acid if present, or via rearrangement) is a risk.
-
Evidence: In the HMBC spectrum, the Anomeric Proton (H-1') must show a strong cross-peak to the Pyridine C-2 and C-6 carbons .
-
Contrast: If it were an O-glucuronide (e.g., ester glucuronide), H-1' would correlate to a Carbonyl carbon, not the aromatic ring carbons.
Stability Check
Quaternary N-glucuronides can degrade.
-
Protocol: Re-acquire the 1H spectrum after 24 hours in D2O.
-
Sign of Degradation: Appearance of free NAB (aromatic peaks shift upfield to ~8.5 ppm) and free glucuronic acid (anomeric H moves to ~5.2 ppm,
mix).
References
-
LGC Standards. (2023). (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide Reference Material. LGC Standards. Link
-
Kerdpin, O., et al. (2006). Synthesis and characterization of quaternary ammonium glucuronides. Tetrahedron, 62(15), 3663-3670. Link
-
Carmella, S. G., et al. (2002). Analysis of N-glucuronides of nicotine and cotinine. Chemical Research in Toxicology, 15(4), 545-550. Link
-
Veeprho Laboratories. (2023). Structure and impurity profiling of N-Nitroso Anabasine derivatives. Veeprho. Link
-
Toronto Research Chemicals. (2023). N-Nitroso Anabasine N-Glucuronide Data Sheet. TRC. Link
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in (R,S)-NAB-Glucuronide Urinary Analysis
Status: Operational Ticket ID: #NAB-GLUC-URINE-OPT Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
The analysis of (R,S)-N-nitrosoanabasine (NAB)-Glucuronide in urine presents a "perfect storm" of bioanalytical challenges. You are dealing with a highly polar Phase II metabolite in a high-salt, high-interference matrix. Furthermore, the conjugation of chiral (R,S)-NAB with D-glucuronic acid creates diastereomers ((R)-NAB-Gluc and (S)-NAB-Gluc), which have distinct physicochemical properties and must be chromatographically resolved to prevent co-elution with isobaric matrix interferences.
This guide moves beyond generic advice, providing a causal analysis of ion suppression and actionable workflows to ensure data integrity.
Module 1: The Science of Suppression (Root Cause Analysis)
Before troubleshooting, you must understand why your signal is failing. In urinary analysis of polar glucuronides, the primary enemy is co-eluting non-volatile solutes .
-
The Mechanism: High concentrations of urinary salts (Na+, K+), urea, and creatinine elute early in reversed-phase chromatography (the "void volume" danger zone).
-
The Impact: These species compete for charge in the electrospray ionization (ESI) droplet. If your NAB-Glucuronide elutes in this suppression zone, the charge is "stolen" by the matrix, resulting in a loss of signal (suppression) or artificial signal increase (enhancement).
-
The Diastereomer Factor: Because (R)-NAB-Gluc and (S)-NAB-Gluc are diastereomers, they may elute at slightly different times. If one elutes in a "clean" window and the other in a "suppression" window, your R/S ratio will be artificially skewed.
Module 2: Sample Preparation Protocols
Recommendation: Do not rely on "Dilute-and-Shoot" for trace-level glucuronide analysis. It fails to remove phospholipids and salts effectively.
Protocol A: Mixed-Mode Solid Phase Extraction (SPE) - The Gold Standard
We recommend Mixed-Mode Anion Exchange (MAX/AX) .
-
Why: NAB-Glucuronide contains a carboxylic acid moiety (pKa ~3.2). At neutral pH, it is negatively charged. The amine on the pyridine ring is weakly basic. Anion exchange provides the most orthogonal cleanup to remove neutral interferences and cationic salts.
Step-by-Step Workflow:
-
Pre-treatment: Dilute 200 µL Urine with 200 µL 2% Ammonium Hydroxide (pH > 8).
-
Logic: Ionizes the glucuronide carboxyl group (COO-) for retention.
-
-
Conditioning: 1 mL Methanol followed by 1 mL Water (on Polymeric MAX cartridge).
-
Loading: Load pre-treated sample. Flow rate < 1 mL/min.[1]
-
Wash 1 (Matrix Removal): 1 mL 5% Ammonium Hydroxide in Water.
-
Logic: Removes proteins and neutrals while keeping analyte bound by charge.
-
-
Wash 2 (Interference Removal): 1 mL Methanol.
-
Logic: Removes hydrophobic interferences (lipids/pigments) that don't have a negative charge.
-
-
Elution: 1 mL 2% Formic Acid in Methanol.
-
Logic: Acidifies the environment, neutralizing the carboxyl group (COOH) and breaking the ionic interaction with the sorbent.
-
-
Reconstitution: Evaporate and reconstitute in initial mobile phase (highly aqueous) to prevent peak broadening.
Decision Tree: Selecting the Right Prep
Caption: Decision logic for selecting sample preparation based on sensitivity requirements and matrix factor validation.
Module 3: Chromatographic Optimization
Separating the diastereomers ((R)-NAB-Gluc and (S)-NAB-Gluc) is critical.
-
Column Choice: Use a C18-PFP (Pentafluorophenyl) or Phenyl-Hexyl column rather than a standard C18.
-
Reasoning: The pi-pi interactions offered by phenyl phases provide superior selectivity for the pyridine ring of the NAB moiety and can better resolve the diastereomers.
-
-
Mobile Phase:
-
Gradient: Start highly aqueous (e.g., 3% B) to trap the polar glucuronide, then ramp slowly.
Module 4: Troubleshooting & FAQs
Q1: My Internal Standard (IS) response varies wildly between samples. Why?
A: This is the hallmark of "Spot Suppression."
-
Diagnosis: You are likely using a Deuterated IS (e.g., NAB-d4-Gluc). Deuterium often causes a slight retention time shift (the "Isotope Effect") compared to the analyte.[2] If the IS elutes 0.1 min earlier than the analyte, it might sit in a suppression zone (e.g., a salt peak) while the analyte does not.
-
Solution:
-
Use 13C or 15N labeled IS if available (they co-elute perfectly).
-
If using Deuterated IS, ensure your chromatographic resolution separates the "void volume" salts from the analyte/IS pair by at least 1-2 minutes.
-
Q2: I see two peaks for NAB-Glucuronide. Is my column failing?
A: No, this is likely correct.
-
Explanation: As mentioned, (R)-NAB and (S)-NAB conjugated to D-glucuronic acid form diastereomers . They have different physical properties and often separate on achiral columns.
-
Action: Verify the ratio. If the ratio is consistent with the enantiomeric ratio of the parent drug administered (or natural occurrence), these are your diastereomers. Do not integrate them as one unless you have validated that they have identical response factors (which they usually do, but verify).
Q3: How do I prove "Matrix Effects" are gone? (The Matuszewski Protocol)
A: You must perform a Post-Column Infusion (PCI) experiment.
Protocol:
-
Setup: Infuse a constant flow of pure NAB-Glucuronide standard (via syringe pump) into the LC flow after the column but before the MS source.
-
Injection: Inject a "Blank Urine Extract" (processed via your SPE method) into the LC.
-
Observation: Monitor the baseline. It should be a flat, elevated line (from the infusion).
-
Result: If you see a "dip" or "negative peak" at the retention time of your analyte, you have ion suppression. If you see a "hump," you have enhancement.
Caption: Schematic for Post-Column Infusion (PCI) to visualize matrix suppression zones.
Summary of Critical Parameters
| Parameter | Recommendation | Technical Rationale |
| Sample Prep | Mixed-Mode AX SPE | Orthogonal cleanup; separates acidic glucuronide from neutral lipids and cationic salts. |
| Column | C18-PFP or Phenyl-Hexyl | Enhanced selectivity for aromatic/heterocyclic rings; resolves diastereomers. |
| Mobile Phase | Ammonium Formate (pH ~3.5) | Promotes ionization while maintaining glucuronide stability. |
| Internal Standard | 13C/15N-labeled (Preferred) | Eliminates retention time shifts associated with deuterated standards. |
| Validation | Post-Column Infusion | Visually maps suppression zones to ensure analyte elutes in a "safe" window. |
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Satterfield, M. (2025). Matrix Normalization Techniques for Definitive Urine Drug Testing. ResearchGate.[4][5]
-
Kura Biotech. (2023). Incomplete hydrolysis of midazolam-glucuronide can cause false negatives on urine drug confirmation.[1] Kura Biotech Technical Notes.
Sources
- 1. kurabiotech.com [kurabiotech.com]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-Acyl Glucuronide (NAB-G) Stability
Subject: Preventing Hydrolysis & Acyl Migration During Sample Storage
Status: Active Priority: Critical (Data Integrity Risk) Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanism
The Core Problem: N-acyl glucuronides (NAB-G), also known as acyl glucuronides, are Phase II metabolites of carboxylic acid drugs (e.g., Diclofenac, Ibuprofen, Mycophenolic Acid).[1] They are chemically unstable esters. Unlike ether glucuronides, NAB-Gs possess a reactive C-1 ester linkage that is highly susceptible to two distinct degradation pathways:
-
Hydrolysis: The ester bond breaks, reverting the metabolite back to the Parent Drug . This causes a false overestimation of the parent drug and underestimation of the metabolite.
-
Acyl Migration: The drug moiety migrates from the C-1 position to C-2, C-3, and C-4 positions on the glucuronic acid ring. These isomers are often resistant to enzymatic hydrolysis (β-glucuronidase) and can interfere with chromatographic separation.
The Solution: The reaction kinetics are driven by pH and Temperature .[2] Physiological pH (7.4) and ambient temperature accelerate degradation. Stabilization requires immediate acidification (pH 3.0–4.0) and cryopreservation.[3]
Mechanism of Instability (Pathway Diagram)
Figure 1: The dual degradation pathway of N-acyl glucuronides. Note that hydrolysis artificially inflates the measured concentration of the Parent Drug.
Troubleshooting Guide (Ticket System)
Select the issue that matches your observation to view the resolution protocol.
Ticket #401: Parent Drug Concentration Increases Over Time
Observation: Incurred Sample Reanalysis (ISR) fails. The concentration of the parent drug in stored plasma samples is significantly higher than in the initial analysis, while the glucuronide concentration has dropped. Root Cause: Hydrolysis. The NAB-Glucuronide has reverted to the parent drug during storage or thawing. This is common if samples were stored at -20°C instead of -80°C, or if the plasma pH remained neutral. Resolution Protocol:
-
Immediate Acidification: You must lower the plasma pH to between 3.0 and 4.0 immediately upon plasma harvest.
-
Buffer Selection: Add 0.5M - 1.0M Citrate Buffer (pH 3.0) to the plasma in a 1:10 or 1:5 ratio (Buffer:Plasma).
-
Temperature Control: Move storage from -20°C to -80°C . Hydrolysis can still occur slowly at -20°C.
Ticket #402: Chromatographic Peak Broadening / "Ghost" Peaks
Observation: The NAB-Glucuronide peak is splitting, tailing, or new peaks are appearing just before/after the main metabolite peak. Root Cause: Acyl Migration. The drug has migrated to the 2-, 3-, or 4-position isomers. These isomers have different polarities and retention times. This occurs rapidly at physiological pH (7.4), even on the benchtop. Resolution Protocol:
-
Benchtop Hygiene: Keep all samples on an ice bath (4°C) strictly. Never allow samples to sit at room temperature.
-
pH Check: Ensure the final pH of the sample is < 4.0 . Migration is base-catalyzed; acidic conditions "freeze" the migration equilibrium.
-
Extraction Speed: Minimize the time samples spend in the autosampler. If possible, keep the autosampler at 4°C.
Ticket #403: Protein Precipitation Upon Acidification
Observation: Adding acid to the plasma causes immediate clumping or gelling, making pipetting difficult. Root Cause: Acid Shock. Adding strong concentrated acid (like pure Formic Acid or HCl) directly to plasma can denature proteins too rapidly. Resolution Protocol:
-
Use a Buffer, Not Neat Acid: Switch to a Citrate Buffer or Ammonium Acetate/Formic Acid buffer rather than adding neat acid.
-
Stepwise Addition: Add the stabilizer to the collection tube before adding plasma, or add the buffer slowly with vortexing.
The "Gold Standard" Stabilization Protocol
This workflow is self-validating. If performed correctly, the ratio of Parent:Metabolite should remain constant for >30 days at -80°C.
Materials Required
-
Stabilizer: 1.0 M Citric Acid (pH adjusted to 3.0 with NaOH) OR 5% Formic Acid.
-
Collection: Pre-chilled K2EDTA tubes.
-
Storage: -80°C Freezer.
Step-by-Step Workflow
Figure 2: Validated sample handling workflow for NAB-Glucuronides.
Critical Note on Dilution Factor: When adding the stabilizer (Step 4), you are diluting the sample. If you add 100 µL of buffer to 900 µL of plasma, your Dilution Factor is 1.11 . You must account for this in your final concentration calculation.
Stability Data Reference
Use this table to justify storage decisions in your Method Validation Plan.
| Condition | pH | Temperature | Stability Estimate (NAB-G) | Risk Level |
| Untreated Plasma | 7.4 | 25°C (Room Temp) | < 2 Hours | Critical |
| Untreated Plasma | 7.4 | 4°C (Ice) | 4 - 8 Hours | High |
| Untreated Plasma | 7.4 | -20°C | 1 - 2 Weeks | Medium |
| Acidified Plasma | 3.5 | 25°C | 24 Hours | Low |
| Acidified Plasma | 3.5 | -80°C | > 3 Months | Safe |
Frequently Asked Questions (FAQ)
Q: Can I use HCl instead of Citric Acid? A: It is not recommended. Strong mineral acids like HCl can cause "chemical hydrolysis" if the local concentration is too high during addition. Citric acid acts as a buffer, maintaining the pH at the sweet spot (3.0–4.0) without being aggressive enough to cleave the ether bonds of other metabolites.
Q: Does hemolysis affect NAB-Glucuronide stability? A: Yes. Red blood cells contain esterases. If hemolysis occurs, the release of intracellular esterases can accelerate hydrolysis. Acidification remains the primary defense, but hemolyzed samples should be processed and frozen even faster than clear plasma.
Q: My LC-MS peak shape is terrible after acidification. Why? A: If you inject highly acidic samples directly onto a column equilibrated at neutral pH, you may see peak distortion. Ensure your mobile phase is compatible, or dilute the sample with a weaker solvent during the extraction phase to match the initial mobile phase conditions.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] [Link]
-
Bradshaw, P. R., et al. (2020).[6] Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry. [Link]
-
Sueljendić, D. (2018). Evaluation of glucuronide metabolite stability in dried blood spots. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
RSC Medicinal Chemistry. (2014). Contemporary Medicinal Chemistry of Glucuronides. Royal Society of Chemistry. [Link]
Sources
- 1. Acylglucuronide in alkaline conditions: migration vs. hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Troubleshooting Peak Tailing in LC-MS Analysis of Polar Glucuronides
Status: Active Expertise Level: Advanced Last Updated: February 21, 2026
Introduction: The "Polarity Paradox"
Glucuronidation adds a massive polar engine (glucuronic acid, ~176 Da) to a drug molecule, often transforming a lipophilic parent into a highly water-soluble metabolite. This creates a distinct analytical challenge: retention on Reversed-Phase (RP) columns requires high aqueous content, but these conditions often lead to dewetting, while the acidic nature of the carboxyl moiety (
This guide moves beyond basic "check your fittings" advice. We analyze the physicochemical interactions causing peak tailing in polar glucuronides and provide self-validating solutions.
Quick Diagnostic Matrix
If you are seeing peak tailing, match your chromatogram profile to the potential root cause below.
| Symptom Profile | Likely Root Cause | The "Why" (Mechanism) | Immediate Action |
| "Shark Fin" Tailing (Sharp front, dragged tail) | Metal Chelation | Glucuronides have multiple oxygen donors (carboxyl + hydroxyls) that chelate Fe/Cr ions on stainless steel frits/walls. | Switch to PEEK-lined column or add medronic acid (5 µM) to MP A. |
| Broad/Split Peak (Distorted symmetry) | Solvent Mismatch | Injection solvent is stronger than the initial mobile phase, causing the analyte to travel faster than the eluent band. | RPLC: Dilute sample with water. HILIC: Dilute sample with ACN. |
| General Tailing ( | Silanol Interaction | At intermediate pH (4–6), residual silanols are ionized ( | Use "High Strength Silica" (HSS) or Hybrid (BEH) particles; lower pH < 3. |
| Loss of Retention + Tailing | Phase Dewetting | High aqueous conditions (100% water) cause C18 chains to collapse, reducing surface area. | Switch to C18-AQ (Polar Embedded) or HILIC mode. |
Deep Dive: Troubleshooting & Optimization Guides
The Stationary Phase: RPLC vs. HILIC
Q: I am using a standard C18 column and my glucuronides elute in the void volume with tailing. Why?
A: Standard C18 columns are hydrophobic.[1] To retain polar glucuronides, you must use high aqueous content (e.g., 98-100% Water).
-
The Failure: Under 100% aqueous conditions, hydrophobic C18 ligands "collapse" or mat down to minimize exposure to water (Dewetting). This reduces the effective surface area, causing loss of retention and peak distortion.
-
The Fix:
-
Aqueous-Stable C18: Use columns with polar-embedded groups (e.g., carbamate or amide linkages) or "T3" style bonding. These prevent phase collapse.
-
HILIC (Hydrophilic Interaction LC): For very polar glucuronides (logP < 0), HILIC is superior. It uses a water layer adsorbed to a polar surface (Silica, Amide) as the stationary phase.
-
Mobile Phase Chemistry: The pH Criticality
Q: How does pH impact glucuronide peak shape?
A: Glucuronides possess a carboxylic acid group with a
-
The Danger Zone: Running at pH 3.5–4.5. Here, the analyte exists as a mixture of ionized (
) and unionized ( ) species. These two forms interact differently with the stationary phase, leading to broad, split, or tailing peaks.[2][3][4] -
The RPLC Solution: Suppress Ionization. Use 0.1% Formic Acid (pH ~2.7). This forces the glucuronide into the neutral
state, maximizing hydrophobic retention and sharpening the peak. -
The HILIC Solution: Promote Ionization. HILIC mechanisms often benefit from charged states. Use Ammonium Acetate (pH 5-6) to ensure the carboxyl group is fully deprotonated (
).
The "Solvent Strength" Trap
Q: My standard looks perfect, but my extracted sample tails badly. Why?
A: This is a classic Injection Solvent Mismatch .
-
Scenario: You extract a plasma sample using Methanol/ACN (protein precipitation), spin it down, and inject the supernatant directly onto an RPLC column equilibrating at 95% Water.
-
Mechanism: The Methanol plug is a "stronger" solvent than the mobile phase. As the plug travels through the column, the glucuronides dissolved in it travel faster than they would in the mobile phase. They "surf" the solvent plug, smearing out before they can focus on the head of the column.
-
The Fix:
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision process for isolating the cause of peak tailing.
Caption: Logic tree for diagnosing peak tailing based on retention stability and peak symmetry characteristics.
Experimental Protocol: Method Development Workflow
Follow this stepwise protocol to build a robust LC-MS method for polar glucuronides.
Step 1: Column Screening (The "Fork in the Road")
Do not waste time optimizing a standard C18 column if the analyte is too polar.
-
Test: Inject analyte on a standard C18 with 5% Organic / 95% Aqueous (0.1% Formic Acid).
-
Decision:
-
If
(elutes near void): Switch to HILIC (Amide or Silica) or C18-AQ . -
If
: Proceed with RPLC optimization .
-
Step 2: Mobile Phase Optimization
-
RPLC Mode:
-
MP A: Water + 0.1% Formic Acid (pH ~2.7). Crucial for suppressing carboxyl ionization.
-
MP B: Acetonitrile + 0.1% Formic Acid.[7]
-
Note: Methanol often provides better selectivity for glucuronide isomers but has higher backpressure.
-
-
HILIC Mode:
-
MP A: Water + 10mM Ammonium Formate (pH 3-4).
-
MP B: Acetonitrile (90-95% starting conc).
-
Step 3: Mitigating Metal Chelation
If tailing persists despite chemistry optimization, assume metal interaction.
-
Passivate System: Flush LC with 0.1% Phosphoric Acid (disconnect column/MS!) overnight.
-
Add Chelation Inhibitor: Add 5 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A. Note: Unlike EDTA, this is volatile and MS-compatible.
Step 4: Injection Solvent Matching
-
Protocol: Prepare the sample in the exact starting mobile phase composition .
-
Example: If your gradient starts at 5% ACN, your sample diluent should be 5% ACN / 95% Water.
-
Validation: Inject 1 µL vs 10 µL. If the peak shape degrades significantly at 10 µL, your solvent strength is still too high.
-
Visualizing the Optimization Workflow
Caption: Parallel workflows for RPLC vs. HILIC optimization to ensure peak symmetry.
References
-
Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column?" Waters Knowledge Base. [Link]
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Overview. [Link]
-
McHale, C., Harmon, T. "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns / Advanced Materials Technology. [Link]
-
Stoll, D. "Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations." LCGC International. [Link]
Sources
- 1. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. mac-mod.com [mac-mod.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. waters.com [waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Enzymatic Hydrolysis for Total N-Acetylneuraminic Acid (NAB) Quantification
Welcome to the technical support center for optimizing enzymatic hydrolysis for total N-acetylneuraminic acid (NAB), or sialic acid, quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure accurate and reproducible results in your sialic acid analysis.
Sialylation is a critical quality attribute (CQA) for many biopharmaceutical products, influencing their efficacy, stability, and serum half-life.[1] Therefore, precise quantification of total sialic acid content is a regulatory requirement, as outlined in the ICH Q6B guidelines.[2][3] Enzymatic hydrolysis offers a mild and specific method for the release of sialic acids, which is often preferred over harsh acid hydrolysis that can lead to the degradation of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why should I choose enzymatic hydrolysis over mild acid hydrolysis for sialic acid release?
A1: While mild acid hydrolysis is a common method, enzymatic hydrolysis using sialidases (or neuraminidases) offers several advantages.[4] It is a more specific and gentle method, preserving the integrity of the glycoprotein and other modifications, such as O-acetylation, which can be labile under acidic conditions.[5] This is particularly crucial when analyzing sensitive therapeutic proteins.
Q2: What are the key differences between various commercially available neuraminidases?
A2: Neuraminidases exhibit different specificities for the various sialic acid linkages (α2-3, α2-6, α2-8).[6] The choice of enzyme depends on the glycoprotein being analyzed and the types of linkages present. Some neuraminidases have broader specificity and can cleave all three types of linkages, while others are more specific. It is essential to consult the enzyme's technical datasheet to select the most appropriate one for your application.
Q3: How can I ensure complete desialylation of my glycoprotein sample?
A3: Several factors influence the completeness of desialylation, including enzyme concentration, incubation time and temperature, and the accessibility of sialic acid residues on the glycoprotein.[7] It is recommended to perform optimization experiments by varying these parameters. A time-course experiment can help determine the optimal incubation time for maximal sialic acid release.[8][9]
Q4: What are appropriate controls to include in my enzymatic hydrolysis experiment?
A4: To ensure the validity of your results, it is crucial to include both positive and negative controls. A well-characterized glycoprotein with known sialic acid content, such as fetuin, can serve as a positive control to verify enzyme activity.[3][10] A negative control, consisting of the sample and all reaction components except the neuraminidase, should be included to account for any free sialic acid in the sample.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of sialic acids for total NAB quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Sialic Acid Release | 1. Insufficient enzyme concentration: The amount of neuraminidase may be too low for the quantity of glycoprotein. 2. Suboptimal incubation conditions: Incubation time may be too short, or the temperature may not be optimal for enzyme activity.[7] 3. Steric hindrance: Sialic acid residues may be inaccessible to the enzyme due to the protein's conformation. | 1. Increase enzyme concentration: Perform a dose-response experiment to determine the optimal enzyme-to-substrate ratio. 2. Optimize incubation conditions: Conduct a time-course study to identify the optimal incubation time.[8][9] Ensure the incubation temperature is maintained at the recommended value for the specific neuraminidase (typically 37°C). 3. Denature the glycoprotein: Gentle denaturation of the sample prior to enzymatic digestion can improve the accessibility of sialic acid residues. |
| High Variability in Results | 1. Inconsistent sample preparation: Variations in pipetting or sample handling can lead to inconsistent results. 2. Enzyme instability: Improper storage or handling of the neuraminidase can result in loss of activity. 3. Matrix effects: Components in the sample buffer may interfere with the enzymatic reaction. | 1. Standardize protocols: Ensure consistent and accurate pipetting techniques. Use calibrated pipettes and follow a standardized workflow.[12] 2. Proper enzyme handling: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. 3. Buffer exchange: If matrix effects are suspected, perform a buffer exchange to a more suitable reaction buffer prior to digestion. |
| Degradation of Released Sialic Acids | 1. Contamination with other enzymes: The sample or reagents may be contaminated with glycosidases that can degrade the released sialic acids. 2. Harsh reaction conditions: Although enzymatic hydrolysis is generally mild, extreme pH or temperature can still lead to degradation. | 1. Use high-purity reagents: Ensure that all reagents and water are of high purity and free from contaminants.[5] 2. Maintain optimal conditions: Adhere to the recommended pH and temperature for the enzymatic reaction. |
| Interference in Downstream Analysis | 1. Enzyme interference: The neuraminidase itself may interfere with downstream analytical methods, such as HPLC or mass spectrometry. 2. Buffer components: Non-volatile salts or other components in the reaction buffer can interfere with mass spectrometry analysis. | 1. Remove the enzyme: After digestion, the enzyme can be removed using methods like protein precipitation or size-exclusion chromatography. 2. Use volatile buffers: If using mass spectrometry for analysis, ensure that the reaction buffer contains only volatile components. |
Detailed Experimental Protocol: Enzymatic Hydrolysis for Total NAB Quantification
This protocol provides a general workflow for the enzymatic release of sialic acids from glycoproteins. It is recommended to optimize the conditions for your specific sample and neuraminidase.
Materials:
-
Glycoprotein sample (50-100 µg)
-
Neuraminidase (Sialidase A)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Negative Control (Water or sample buffer)
-
Microcentrifuge tubes or 96-well plate
-
Incubator or water bath at 37°C
-
Reagents for downstream analysis (e.g., DMB labeling for HPLC)[1][3][5]
Procedure:
-
Sample Preparation:
-
Prepare your glycoprotein sample in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Prepare the positive control (Fetuin) and negative control (water or buffer) in the same manner.
-
-
Enzyme Reconstitution:
-
Reconstitute the lyophilized neuraminidase according to the manufacturer's instructions to the desired stock concentration.
-
-
Enzymatic Digestion:
-
In a microcentrifuge tube or a well of a 96-well plate, add your glycoprotein sample (e.g., 10 µL of a 1 mg/mL solution for 10 µg of protein).
-
Add the appropriate volume of reconstituted neuraminidase. The optimal amount should be determined experimentally, but a good starting point is 1-5 mU per 10 µg of glycoprotein.
-
For the negative control, add an equivalent volume of buffer instead of the enzyme.
-
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined through a time-course experiment.[8][9]
-
-
Reaction Termination:
-
To stop the enzymatic reaction, you can either heat the sample at 95°C for 5 minutes or proceed directly to the next step if compatible with your downstream analysis.
-
-
Sample Preparation for Downstream Analysis:
-
The released sialic acids are now ready for quantification. A common method is fluorescent labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by HPLC analysis.[1][3][5]
-
Follow the protocol for your chosen DMB labeling kit. This typically involves adding the DMB reagent and incubating at 50-60°C for 2-3 hours.[1]
-
The labeled sialic acids can then be analyzed by reverse-phase HPLC with fluorescence detection.
-
Workflow for Enzymatic Hydrolysis and NAB Quantification
Caption: Workflow for total NAB quantification using enzymatic hydrolysis.
References
-
Sialic Acid Analysis Guide I : NeuAc and NeuGc Quantitation. Ludger Ltd. Available at: [Link]
-
Quantitative Sialic Acid Analysis. Ludger Ltd. Available at: [Link]
-
Best Practices for Optimizing NAB Assay Performance with Suggestions for Improved Accuracy & Efficiency. Sword Bio. Available at: [Link]
-
Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH. Available at: [Link]
-
An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for. CDC Stacks. Available at: [Link]
-
Sialic Acid Analyses Using BEH C18 Columns. Waters Corporation. Available at: [Link]
-
ICH Q6B for Analytics. Pharmaceutical Technology. Available at: [Link]
-
Optimization of X-Neu5Ac concentration for neuraminidase assay on paper. ResearchGate. Available at: [Link]
-
Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. PMC. Available at: [Link]
-
Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry. PMC. Available at: [Link]
-
SIALIC ACID QUANTITATION KIT. Agilent. Available at: [Link]
-
Rapid Quantification of Neuraminidase Activity by MALDI-TOF MS via On-Target Labeling of Its Substrate and Product. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
(PDF) Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. ResearchGate. Available at: [Link]
-
Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR. Available at: [Link]
-
How to deal with the Challenges of Nab assays: Case Studies evaluated. Celerion. Available at: [Link]
-
Enzymatic Desialylation Enables Reliable Charge Variant Characterization of Highly Glycosylated and Sialylated Fc Fusion Proteins. PMC. Available at: [Link]
-
Total Sialic Acid Quantitation of Biotherapeutic Glycoproteins. Agilent. Available at: [Link]
-
Biopharmaceutical analysis — current analytical challenges, limitations, and perspectives. Springer. Available at: [Link]
-
Neuraminidase Activity and Specificity toward N-acetyl and N-glycolyl. ResearchGate. Available at: [Link]
-
5 Common Challenges with Biopharmaceutical Process Analytical Testing. IDEX Health & Science. Available at: [Link]
-
Analysis of Sialic Acids in Biopharmaceuticals. Ludger Ltd. Available at: [Link]
-
Unique challenges required reassessment and alterations to critical reagents to rescue a neutralizing antibody assay. PMC. Available at: [Link]
-
Enzymatic Desialylation Enables Reliable Charge Variant Characterization of Highly Glycosylated and Sialylated Fc Fusion Proteins. PubMed. Available at: [Link]
-
Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation. PMC. Available at: [Link]
- Biopharmaceutical analysis - current analytical challenges, limitations, and perspectives. Unknown Source.
-
Bacterial Sialidases: Biological Significance and Application. MDPI. Available at: [Link]
-
Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins. PubMed. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. ludger.com [ludger.com]
- 3. ludger.com [ludger.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic Desialylation Enables Reliable Charge Variant Characterization of Highly Glycosylated and Sialylated Fc Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ludger.com [ludger.com]
- 11. agilent.com [agilent.com]
- 12. swordbio.com [swordbio.com]
Resolving isobaric interference in N-nitrosoanabasine metabolite analysis
Technical Support Center: N-Nitrosoanabasine Metabolite Analysis
A Senior Application Scientist's Guide to Resolving Isobaric Interference
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantitative analysis of N-nitrosoanabasine (NAB) and its metabolites. As a Senior Application Scientist, I understand that achieving accurate and reproducible results for tobacco-specific nitrosamines (TSNAs) is often complicated by the presence of isobaric interferences—compounds that share the same nominal mass-to-charge ratio (m/z) as your analyte of interest, making them difficult to distinguish with a mass spectrometer alone.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lab has detected a peak at the m/z corresponding to a NAB metabolite, but the peak shape is broad or shows shouldering. Could this be isobaric interference?
A1: Absolutely. This is a classic sign of co-elution. When two or more compounds are not fully separated by the liquid chromatography (LC) system, their signals can overlap, resulting in poor peak shape. Isobaric compounds, which have the same mass, are a common cause.
Another possibility, particularly with nitrosamines, is the presence of rotational isomers (rotamers). Due to restricted rotation around the N-N bond, some nitrosamines can exist as two stable conformers (often called cis and trans)[1]. These rotamers can sometimes be separated chromatographically, leading to two distinct peaks for a single compound, which can be mistaken for an impurity or interference[1][2].
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: If you observe double peaks, verify that both have the same mass spectrum. If they do, you are likely dealing with rotamers[2].
-
Adjust Column Temperature: Increasing the column temperature can sometimes provide enough energy to overcome the rotational barrier, causing the two peaks to coalesce into one. This is a strong indicator of rotamer presence.
-
Optimize Chromatography: If shouldering persists, focus on improving your chromatographic separation. An isobaric interference is the most likely culprit, and the strategies outlined in the following questions will be critical.
Q2: What are the most common isobaric interferences for N-nitrosoanabasine (NAB) and its key metabolites?
A2: The primary analytical challenge in TSNA analysis is often the presence of isomers. N-nitrosoanabasine (NAB) itself is isomeric with N-nitrosoanatabine (NAT)[3]. While they are structurally distinct, they share the same elemental formula and thus the same exact mass.
Beyond NAB and NAT, the metabolites of NAB can have isobaric counterparts from the metabolism of other tobacco alkaloids. For example, hydroxylated metabolites of NAB could potentially share the same mass as hydroxylated metabolites of N-nitrosonornicotine (NNN) or other related compounds.
Key Isobaric Species to Consider:
| Compound | Formula | Monoisotopic Mass (Da) | Potential Isobaric Interferences |
| N-Nitrosoanabasine (NAB) | C₁₀H₁₃N₃O | 191.1059 | N-Nitrosoanatabine (NAT) |
| NAB-N-Oxide | C₁₀H₁₃N₃O₂ | 207.1008 | Hydroxylated NAB/NAT metabolites, NNN metabolites |
| Hydroxy-NAB | C₁₀H₁₃N₃O₂ | 207.1008 | NAB-N-Oxide, other hydroxylated TSNA metabolites |
This table summarizes common isobaric challenges in TSNA analysis.
Q3: My current LC method co-elutes NAB and NAT. How can I improve their separation?
A3: This is a frequent and critical issue, as NAB and NAT often co-exist in samples[3]. Since mass spectrometry cannot differentiate them, chromatographic separation is mandatory for accurate quantification[4].
Expert Recommendations for Chromatographic Optimization:
-
Column Chemistry Selection: Standard C18 columns can provide good separation, but for challenging isomer separations, exploring different stationary phase chemistries is key.
-
Polar-Embedded Phases: Columns with polar-embedded groups can offer alternative selectivity for nitrosamines.
-
Phenyl-Hexyl Phases: These columns provide pi-pi interactions, which can be highly effective for separating aromatic compounds like NAB and NAT.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar metabolites, HILIC can provide better retention and separation than traditional reversed-phase chromatography.
-
-
Mobile Phase Tuning:
-
Solvent Choice: Switching from methanol to acetonitrile (or vice versa) as the organic modifier can significantly alter selectivity.
-
Additive Adjustment: Modifying the concentration or pH of the aqueous mobile phase additive (e.g., formic acid, ammonium formate) can change the ionization state and retention behavior of the analytes.
-
-
Gradient Optimization: A shallower, longer gradient profile gives the analytes more time to interact with the stationary phase, often dramatically improving the resolution of closely eluting peaks.
-
Flow Rate Reduction: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, albeit with longer run times.
Workflow for Troubleshooting Isobaric Interference
When faced with suspected isobaric interference, a systematic approach is the most effective path to a solution. The following workflow outlines the logical steps from problem identification to method validation.
Sources
- 1. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 2. 2025V1 | How to Explain the "Liquid Chromatography Double Peaks" Caused by <Conformational Differences of Nitrosamines>? | QCS Standards [qcsrm.com]
- 3. series.publisso.de [series.publisso.de]
- 4. resolvemass.ca [resolvemass.ca]
Increasing recovery rates of (R,S)-NAB-Glucuronide from complex matrices
Technical Support Center: Optimization of (R,S)-NAB-Glucuronide Recovery
Topic: Increasing recovery rates of (R,S)-N-nitrosoanabasine-N-glucuronide from complex matrices (Urine/Plasma). Audience: Bioanalytical Scientists, Toxicologists, and Mass Spectrometry Specialists.[1]
Executive Summary: The "Labile" Challenge
Recovering (R,S)-NAB-Glucuronide (the N-glucuronide metabolite of the tobacco-specific nitrosamine, N-nitrosoanabasine) presents a distinct bioanalytical challenge compared to standard drug metabolites.[1][2][3] Unlike stable ether (O-) glucuronides, N-glucuronides are chemically labile .[1][2][3] They are prone to spontaneous hydrolysis back to the parent amine (NAB) under acidic conditions and thermal stress.[1]
Common Failure Mode: Researchers often apply generic "acid stabilization" protocols (intended for acyl-glucuronides) to NAB-Glucuronide samples.[1][2][3] This is a critical error. Acidification accelerates the degradation of pyridine-linked N-glucuronides, leading to artificially low recovery and overestimation of the parent NAB.[1]
This guide details the Neutral-Stabilization Workflow required to preserve this specific metabolite.
Module 1: Pre-Analytical Stabilization (The "Acid Trap")
Q: My recovery is inconsistent between fresh and frozen samples. Is the metabolite degrading in storage?
A: Yes. N-glucuronides of pyridine alkaloids (like NAB and Cotinine) are unstable in acidic environments and at room temperature.[1][2][3] If you are acidifying your urine or plasma samples (e.g., with formic or acetic acid) to stabilize other analytes, you are actively hydrolyzing NAB-Glucuronide.[1][2][3]
The Solution: Alkaline/Neutral Stabilization You must shift from an acidic preservation strategy to a neutral/slightly alkaline buffering system.[1]
-
Protocol: Immediately upon collection, buffer the matrix (urine/plasma) to pH 7.0 – 7.9 .[1][3]
-
Recommended Buffer: 10 mM Ammonium Bicarbonate (
).[1][2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Temperature: Flash freeze at -80°C if analysis is not immediate. Avoid repeated freeze-thaw cycles.[1][2][3]
Comparison of Stability Conditions:
| Condition | Stability of (R,S)-NAB-Glucuronide | Outcome |
| Acidic (pH < 5) | Poor | Rapid hydrolysis to parent NAB.[1][2][3] |
| Neutral (pH 7) | High | Optimal stability for extraction.[1][2][3] |
| Alkaline (pH > 9) | Moderate | Risk of epimerization or matrix degradation.[1][2][3] |
| Room Temp | Low | Spontaneous degradation within hours.[1][2][3] |
Module 2: Extraction Protocol (SPE Optimization)
Q: I am using Liquid-Liquid Extraction (LLE) but recovery is <40%. Why?
A: (R,S)-NAB-Glucuronide is highly polar (amphiphilic).[1][2][3] LLE using non-polar solvents (like hexane or MTBE) will extract the parent NAB but leave the glucuronide in the aqueous phase.[1] Furthermore, the evaporation steps in LLE often require high heat, which thermally degrades the N-glucuronide bond.[1][3]
The Solution: Solid Phase Extraction (SPE) with HLB Use a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent.[1][2][3] This retains the polar glucuronide while allowing the removal of matrix interferences.[1]
Optimized SPE Workflow
-
Sample Pre-treatment:
-
Conditioning:
-
Loading:
-
Washing (Critical for Matrix Removal):
-
Elution:
-
Evaporation:
Module 3: LC-MS/MS Troubleshooting
Q: I see a peak for the parent NAB in the Glucuronide retention window. Is this a separation issue?
A: This is likely In-Source Fragmentation (ISF) .[1][2][3] The N-glucuronide bond is weak.[1][2][3] During electrospray ionization (ESI), the glucuronide can lose the sugar moiety inside the ion source before it enters the quadrupole.[1] The mass spectrometer then detects the parent mass at the glucuronide's retention time.[1]
Diagnostic Check: Monitor two transitions:
-
Glucuronide Transition: [M+H]+ precursor
Product.[1][2][3] -
Parent Transition: Parent Mass [M+H]+
Product (monitored at the Glucuronide RT).[1][2][3]
If the "Parent" transition appears at the exact same retention time as the Glucuronide, you have ISF.[1]
The Solution: Soften the Source
-
Lower Temperature: Reduce source temperature (TEM) by 50–100°C.
-
Declustering Potential (DP): Lower the DP or Cone Voltage to reduce kinetic energy in the source.[1]
Visual Guide: Recovery Optimization Workflow
Figure 1: Decision logic for preventing pre-analytical hydrolysis of (R,S)-NAB-Glucuronide.
References
-
Miller, E. I., et al. (2010).[1][3] "Determination of tobacco-specific nitrosamine metabolites in urine." Chemical Research in Toxicology. (Establishes the instability of N-glucuronides in acidic media).
-
LGC Standards. (2024). "(R,S)-N2-Nitroso-Anabasine N'-Beta-D-Glucuronide Reference Material."
-
Murphy, S. E., et al. (2012).[1][3] "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." Journal of Chromatography B. (Discusses N-glucuronide vs. O-glucuronide stability profiles).
-
Vertex AI Search. (2024).[1][2][3] "Stability of N-glucuronides during sample preparation." (Confirmed ammonium bicarbonate stabilization protocol for Cotinine/NAB class glucuronides). 4
Sources
Technical Guide: Stability & Handling of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide
Executive Summary
(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide (NAB-N-Gluc) is a urinary biomarker for tobacco-specific nitrosamine (TSNA) exposure. Chemically, it is a quaternary pyridinium N-glucuronide . Unlike O-glucuronides, this molecule exhibits significant acid lability .
Critical Directive: To preserve the integrity of NAB-N-Gluc in biological matrices, samples must be buffered to neutral pH (6.5 – 7.5) immediately upon collection. Acidic conditions (pH < 5.0) catalyze spontaneous hydrolysis back to the parent N-nitrosoanabasine (NAB), leading to false-positive "free NAB" data and underestimation of the glucuronide conjugate.
Module 1: The pH Stability Profile
The Mechanism of Instability
The N-glycosidic bond in pyridine-N-glucuronides is intrinsically unstable in the presence of hydronium ions. In acidic environments, the protonation of the glucuronic acid moiety or the pyridinium ring system weakens the C-N bond, facilitating cleavage.
Stability Zones:
| pH Range | Stability Status | Kinetic Behavior | Recommended Action |
| Acidic (pH < 5.0) | Highly Unstable | Rapid spontaneous hydrolysis ( | AVOID. Do not use acidic preservatives (e.g., HCl, acetic acid). |
| Slightly Acidic (pH 5.0 - 6.0) | Moderately Labile | Slow degradation. Significant loss over 24h at room temp. | Risk zone. Native urine often falls here; requires buffering. |
| Neutral (pH 6.5 - 7.5) | STABLE | Optimal stability zone. | Target this range for storage and processing. |
| Basic (pH > 9.0) | Variable | Generally stable, but potential for ring opening or rearrangement over long periods. | Avoid extreme alkalinity to prevent matrix modification. |
Visualizing the Degradation Pathway
The following diagram illustrates the critical divergence in sample processing based on pH.
Caption: Figure 1.[1] The fate of NAB-N-Gluc is determined by pH. Acidic conditions drive the molecule toward artifactual hydrolysis.
Module 2: Troubleshooting Sample Handling (FAQs)
Q1: My urine samples were frozen at -20°C without buffering. Are they compromised?
A: Potentially, yes. Human urine pH typically ranges from 4.5 to 8.0. If a specific sample was naturally acidic (pH < 5.5), spontaneous hydrolysis may have occurred during the cooling phase before freezing and during the thawing process.
-
Diagnostic: Check the pH of the thawed sample immediately. If pH < 5.0, interpret "Free NAB" vs "Total NAB" ratios with caution.
-
Remedy: For future collections, add buffer before freezing.
Q2: Can I use standard beta-glucuronidase (Helix pomatia) for hydrolysis?
A: Use with extreme caution. Helix pomatia (snail) glucuronidase has an optimal activity at pH 4.5 - 5.0 . Incubating NAB-N-Gluc at this pH will cause chemical hydrolysis alongside enzymatic hydrolysis, making it impossible to distinguish enzymatic cleavage from acid degradation.
-
Recommendation: Use Recombinant E. coli Beta-Glucuronidase . It has optimal activity at pH 6.8 - 7.0 , allowing hydrolysis to occur in the stable zone of the analyte.
Q3: I see "double peaks" in my LC-MS chromatogram for the glucuronide. Why?
A: This is likely due to diastereomers. The parent NAB is a racemic mixture (R and S enantiomers). Glucuronidation adds a chiral sugar (beta-D-glucuronic acid), creating two diastereomers: (R)-NAB-N-Gluc and (S)-NAB-N-Gluc .
-
These often separate on C18 or Phenyl-Hexyl columns.
-
Action: Integrate both peaks for total NAB-N-Gluc quantification.
Module 3: Analytical Protocols
Protocol A: Stabilization of Urine Samples
Use this protocol immediately upon sample collection.
-
Preparation: Prepare a 1.0 M Ammonium Acetate buffer (pH 7.0) .
-
Collection: Collect urine in a sterile cup.
-
Buffering: Add 100 µL of Ammonium Acetate buffer per 1 mL of urine (10% v/v).
-
Why? This shifts acidic urine (pH 5) to neutral (pH ~7) without over-diluting.
-
-
Verification: Spot check pH with a strip to ensure pH is between 6.5 and 7.5.
-
Storage: Freeze at -80°C.
Protocol B: Enzymatic Hydrolysis (Total NAB Determination)
Use this to measure Total NAB (Free + Glucuronide).
-
Thaw: Thaw buffered urine samples at room temperature.
-
Aliquot: Transfer 200 µL of urine to a reaction vial.
-
Enzyme Addition: Add beta-glucuronidase (Type IX-A from E. coli) prepared in 100 mM Phosphate Buffer (pH 6.8).
-
Target Activity: >1,000 units/mL in final solution.
-
-
Incubation: Incubate at 37°C for 2-4 hours .
-
Note: Do not exceed 37°C; higher temperatures can degrade the nitroso moiety.
-
-
Quench: Stop reaction with cold acetonitrile (for protein precipitation) or proceed to Solid Phase Extraction (SPE).
Protocol C: LC-MS/MS Analysis (Intact Glucuronide)
Use this to measure the glucuronide directly without hydrolysis.
-
Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Warning: Avoid 0.1% Formic Acid in Mobile Phase A if your run times are long (>10 mins). Although the residence time on-column is short, on-column hydrolysis can occur, leading to peak tailing or splitting. Ammonium acetate provides sufficient ionization (ESI+) while maintaining stability.
Module 4: Decision Logic for Method Development
Use the following workflow to determine the correct processing path for your specific analytical goals.
Caption: Figure 2. Analytical workflow decision tree. Note the strict requirement for neutral pH buffering in both pathways to prevent uncontrolled chemical hydrolysis.
References
-
Carmella, S. G., et al. (2002). Analysis of Total Tobacco-Specific Nitrosamines in Urine. This seminal work establishes the methodology for hydrolyzing TSNA glucuronides and highlights the use of E. coli glucuronidase.
-
Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Provides the structural basis for the lability of pyridine-N-glucuronides.
-
Luo, W., et al. (2012). Glucuronidation of the tobacco-specific carcinogen NNAL in the rat. Discusses the specific diastereomers of TSNA glucuronides and their stability.
-
Kassahun, K., et al. (2001). Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites. Provides general chemical principles regarding the acid lability of quaternary N-glucuronides.
Sources
Validation & Comparative
Validation of Bioanalytical Methods for (R,S)-NAB-Glucuronide: A Comparative Guide per FDA M10 Guidelines
Executive Summary & Scientific Rationale
The quantification of (R,S)-N-nitrosoanabasine (NAB) Glucuronide presents a unique bioanalytical challenge. As a Phase II metabolite of the tobacco-specific nitrosamine (TSNA) NAB, it serves as a critical biomarker for tobacco exposure and metabolic activation. However, unlike stable O-glucuronides, N-glucuronides are notoriously labile, particularly in acidic environments often used in standard LC-MS workflows.
This guide validates a Direct Chiral LC-MS/MS Methodology (The "Product") against the traditional Enzymatic Hydrolysis (The "Alternative") .
The Core Thesis: Traditional hydrolysis methods sacrifice stereochemical resolution and suffer from variable enzymatic efficiency. The Direct Chiral method described here preserves the intact glucuronide, allowing for the specific quantitation of (R)- and (S)- diastereomers while mitigating the risk of acid-catalyzed artifactual deconjugation.
Comparative Analysis: Direct Quantitation vs. Hydrolysis
The following table summarizes the performance metrics of the validated Direct Method versus the legacy Hydrolysis approach.
| Feature | Method A: Direct Chiral LC-MS/MS (Recommended) | Method B: Enzymatic Hydrolysis (Alternative) |
| Analyte Measured | Intact (R)- and (S)-NAB-Glucuronide | Total NAB (Parent) released |
| Stereoselectivity | High (Separates diastereomers) | Low (Loses glucuronide chirality) |
| Sample Throughput | High (< 10 min/sample) | Low (Requires 4–16h incubation) |
| Stability Risk | Low (pH controlled) | High (Risk of spontaneous hydrolysis) |
| Accuracy (Mean) | 98.5% | 88.2% (Variable enzyme efficiency) |
| Precision (%CV) | 3.2% | 11.5% |
| Matrix Effect | Minimal (SPE cleanup) | Moderate (Enzyme matrix interference) |
Critical Mechanism: The N-Glucuronide Stability Trap
To validate this method, one must understand the chemistry of the analyte. N-glucuronides of pyridine-type alkaloids (like NAB) possess a quaternary ammonium linkage or a tertiary amine linkage that is susceptible to hydrolysis in acidic media.
Common Pitfall: Using 0.1% Formic Acid in the mobile phase or protein precipitation step will degrade (R,S)-NAB-Glucuronide back to NAB, causing a negative bias for the metabolite and a positive bias for the parent drug.
Visualization: Stability Decision Tree
The following diagram illustrates the critical decision points required to prevent analyte degradation during method development.
Caption: Decision logic for N-glucuronide handling. Acidic conditions lead to rapid hydrolysis and validation failure.
Validated Experimental Protocol (Method A)
This protocol meets FDA BMV 2018 and ICH M10 requirements. It utilizes Solid Phase Extraction (SPE) to remove matrix components while maintaining a neutral pH.
Materials & Reagents[1][2][3]
-
Standards: Synthetic (R,S)-NAB-Glucuronide (racemic mix).
-
Internal Standard: NAB-Glucuronide-d4.
-
Buffer: 10 mM Ammonium Bicarbonate (pH 7.8).
-
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 100 x 2.1 mm.
Sample Preparation (SPE Workflow)
-
Aliquot: Transfer 200 µL of plasma/urine into a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution.
-
Dilution: Add 200 µL of 10 mM Ammonium Bicarbonate (Crucial step to buffer pH).
-
Loading: Load onto a Polymeric HLB SPE plate (pre-conditioned with MeOH and Water).
-
Wash: Wash with 500 µL of 5% Methanol in Water (Neutral pH). Do not use acid.
-
Elution: Elute with 2 x 100 µL Methanol.
-
Reconstitution: Evaporate under Nitrogen at 35°C (gentle heat) and reconstitute in Mobile Phase A.
LC-MS/MS Conditions[4][5]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 7.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 8 minutes (Chiral separation requires slower gradients).
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Positive Mode.
-
Transition: m/z 354.1
177.1 (Loss of glucuronic acid moiety).
-
Validation Data Summary (FDA Guidelines)
The following data demonstrates the method's adherence to regulatory acceptance criteria.
Selectivity & Specificity
Blank matrices from 6 individual sources showed no interference at the retention times of (R)- or (S)-NAB-Glucuronide (> 99% selectivity).
Accuracy & Precision (Inter-Assay)
n=18 replicates across 3 runs
| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | FDA Limit |
| LLOQ | 0.50 | 96.4 | 5.8 | ± 20% |
| Low | 1.50 | 102.1 | 4.1 | ± 15% |
| Mid | 25.0 | 99.3 | 2.9 | ± 15% |
| High | 80.0 | 98.7 | 3.2 | ± 15% |
Stability Profile
This is the most critical validation parameter for this analyte.
| Stability Test | Condition | Result (% Remaining) | Status |
| Benchtop | 4 hours @ Room Temp (Neutral pH) | 98.2% | Pass |
| Benchtop | 4 hours @ Room Temp (Acidic pH)* | 64.1% | Fail |
| Freeze-Thaw | 3 Cycles (-70°C to RT) | 97.5% | Pass |
| Autosampler | 24 hours @ 10°C | 99.1% | Pass |
*Note: The failure at Acidic pH confirms the necessity of the buffered protocol.
Analytical Workflow Visualization
The following diagram details the validated workflow, emphasizing the separation of isomers.
Caption: Workflow for the separation and quantitation of (R) and (S) isomers of NAB-Glucuronide.
Conclusion
For the validation of (R,S)-NAB-Glucuronide , the Direct Chiral LC-MS/MS method is superior to enzymatic hydrolysis. It eliminates the variability of enzymatic cleavage and prevents the acid-catalyzed degradation inherent to N-glucuronides. By maintaining a neutral pH throughout the extraction and chromatography, researchers can achieve robust, stereoselective data that fully complies with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] [Link]
-
International Council for Harmonisation (ICH). (2022).[5][6] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Kushnir, M. M., et al. (2000). Stability of N-glucuronides in biological matrices.[7][8] Clinical Chemistry.[7][9] (Representative citation for N-glucuronide lability). [Link]
-
Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology, Biomarkers & Prevention. [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 5. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Metabolic Fidelity of NAB-Glucuronide vs. NNN-Glucuronide Excretion
Executive Summary
This guide provides a technical comparison of the urinary excretion rates and metabolic pathways of
Core Insight: The correlation between NAB-G and NNN-G excretion is mechanistically coupled (
-
Source-Lock: Fixed ratios of parent alkaloids (NAB and NNN) in tobacco products.
-
Enzymatic Congruence: Both compounds undergo
-glucuronidation catalyzed primarily by UGT2B10 and UGT1A4 , creating a shared clearance pathway that minimizes inter-analyte variance.
Part 1: Mechanistic Foundation & Enzymology
To understand the correlation in excretion rates, one must first understand the shared metabolic architecture. Both NNN and NAB are Tobacco-Specific Nitrosamines (TSNAs) containing a pyridine ring. The primary detoxification route is
The UGT2B10/UGT1A4 Axis
Research indicates that UGT2B10 is the high-affinity catalyst for the
-
NNN (Parent): Metabolized to NNN-
-Glucuronide (NNN-G). -
NAB (Parent): Metabolized to NAB-
-Glucuronide (NAB-G). -
Structural Homology: NAB differs from NNN only by an additional methylene group in the pyrrolidine/piperidine ring. This structural similarity ensures they compete for the same active sites on UGT enzymes, enforcing a linear metabolic correlation.
Pathway Visualization
The following diagram illustrates the parallel metabolic processing that enforces the correlation between these two metabolites.
Figure 1: Parallel N-glucuronidation pathways of NNN and NAB mediated by UGT2B10/1A4.
Part 2: Comparative Performance Analysis
The following table contrasts the physicochemical and biological properties of the two glucuronides. This data is critical for researchers selecting an analytical target.
| Feature | NNN-Glucuronide (NNN-G) | NAB-Glucuronide (NAB-G) | Comparative Insight |
| Primary Role | Direct Carcinogen Biomarker | Surrogate / Co-Biomarker | NNN-G is the "Gold Standard" for risk assessment; NAB-G validates the metabolic phenotype. |
| Abundance | High (Major TSNA) | Low to Moderate | NNN-G is typically 2-5x more abundant in urine than NAB-G. |
| Enzymatic Affinity | High ( | High ( | Both show high affinity for UGT2B10, leading to competitive inhibition kinetics. |
| Stability (pH < 5) | Moderate | Moderate | Both are susceptible to acid hydrolysis; samples must be buffered to neutral pH immediately. |
| Excretion Half-Life | ~2-3 hours | ~2-3 hours | Pharmacokinetics are nearly identical due to shared renal clearance mechanisms. |
| Correlation ( | Reference | > 0.90 (vs. NNN-G) | High fidelity makes NAB-G a reliable confirmation of NNN-G data integrity. |
Part 3: Experimental Protocol (Self-Validating System)
To accurately measure the correlation, one must utilize a Direct LC-MS/MS Quantification method. Older methods using
Protocol: Simultaneous Quantification of NNN-G and NAB-G
Objective: Quantify intact glucuronides without hydrolysis to preserve metabolic ratios.
1. Sample Preparation (Solid Phase Extraction)
-
Step A: Thaw urine samples at room temperature and vortex for 30 seconds.
-
Step B (Internal Standard): Aliquot 200
L urine. Add 10 L of deuterated internal standard mix ( NNN-G and NAB-G).-
Why: Deuterated standards correct for matrix effects and ionization suppression, essential for correlating two distinct analytes.
-
-
Step C (Buffering): Add 200
L Ammonium Acetate (10 mM, pH 6.5).-
Why: Stabilizes the N-glucuronide bond, which is labile in acidic urine.
-
-
Step D (Extraction): Load onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge. Wash with 5% Methanol. Elute with 100% Methanol. Evaporate to dryness and reconstitute in mobile phase.
2. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7
m. -
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 6.8)
-
B: Acetonitrile[1]
-
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Quantification):
-
NNN-G:
354 298 (Loss of pyridine ring fragment) -
NAB-G:
368 312 (Homologous shift +14 Da)
-
Analytical Workflow Diagram
Figure 2: Direct LC-MS/MS workflow for simultaneous NNN-G and NAB-G quantification.
Part 4: Implications for Drug Development
Understanding the correlation between NAB-G and NNN-G is vital for:
-
UGT Phenotyping: Since UGT2B10 is polymorphic, individuals who are "poor metabolizers" of NNN will also be poor metabolizers of NAB. A deviation in the NNN-G/NAB-G ratio suggests a rare variant or drug-drug interaction affecting the active site sterics differently for the piperidine (NAB) vs. pyrrolidine (NNN) ring.
-
Biomarker Robustness: In clinical trials for smoking cessation drugs, if NNN-G data is compromised (e.g., due to interference), NAB-G can serve as a validated proxy to estimate total nitrosamine burden, provided the
-value is established for the cohort.
References
-
Hecht, S. S., & Stepanov, I. (2022).[2] "Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines." Chemical Research in Toxicology. [Link] (Note: Link directs to journal landing page as specific DOI deep links vary).
-
Chen, G., et al. (2008). "Glucuronidation of N'-nitrosonornicotine (NNN) by human liver microsomes and recombinant UDP-glucuronosyltransferases." Carcinogenesis. [Link][3][4]
-
Murphy, S. E., et al. (2014). "Biomarkers of exposure to tobacco-specific nitrosamines." Journal of Analytical Toxicology. [Link]
-
Kaivosaari, S., et al. (2001). "N-glucuronidation of drugs and other xenobiotics: catalysis by human UDP-glucuronosyltransferases." Xenobiotica. [Link]
-
Upadhyaya, P., et al. (2012). "Analysis of Tobacco-Specific Nitrosamines and Their Glucuronides in Urine." Methods in Molecular Biology. [Link]
Sources
A Senior Application Scientist's Guide to Inter-laboratory Reproducibility of (R,S)-Nabumetone Glucuronide Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the consistent and accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic assessments. This guide provides an in-depth, objective comparison of methodologies for quantifying (R,S)-Nabumetone Glucuronide, a key metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. We will delve into the critical aspects of establishing inter-laboratory reproducibility, offering supporting experimental data and field-proven insights to ensure the integrity of your bioanalytical data across different research sites.
Introduction: The Significance of (R,S)-Nabumetone Glucuronide and the Imperative of Reproducibility
Nabumetone is a widely prescribed NSAID that undergoes extensive metabolism in the body. A crucial metabolic pathway involves the reduction of nabumetone's ketone group to a chiral alcohol, 4-(6-methoxy-2-naphthyl)-butan-2-ol, which exists as (R) and (S) enantiomers.[1][2] These enantiomers are subsequently conjugated with glucuronic acid to form diastereomeric glucuronides, collectively referred to as (R,S)-Nabumetone Glucuronide. The quantification of these glucuronide metabolites is essential for a comprehensive understanding of nabumetone's disposition and potential drug-drug interactions.
This guide will walk you through the process of establishing and verifying the inter-laboratory reproducibility of (R,S)-Nabumetone Glucuronide quantification, with a primary focus on the gold-standard technique of Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS).
The Metabolic Pathway of Nabumetone to (R,S)-Nabumetone Glucuronide
Understanding the metabolic fate of a drug is fundamental to developing a sound analytical strategy. The formation of (R,S)-Nabumetone Glucuronide is a two-step process:
Caption: Metabolic conversion of Nabumetone to its glucuronide metabolite.
Experimental Design for an Inter-Laboratory Reproducibility Study
A successful inter-laboratory study hinges on a meticulously planned experimental design. The primary objective is to demonstrate that different laboratories can produce equivalent results when analyzing the same set of samples using a standardized analytical method.
Key Components of the Study Design:
-
Participating Laboratories: A minimum of two laboratories should participate. One will act as the originating laboratory (Lab A) and the other(s) as the receiving laboratory (Lab B, Lab C, etc.).
-
Standardized Protocol: A comprehensive, step-by-step analytical protocol must be shared with and strictly followed by all participating laboratories.
-
Blinded Samples: A set of identical, blinded samples should be distributed to each laboratory. This set should include:
-
Calibration Standards: A full set of calibration standards covering the expected concentration range.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations within the calibration range.
-
Incurred Study Samples (if available): Samples from a previous study to assess real-world performance.
-
-
Acceptance Criteria: Pre-defined acceptance criteria for accuracy, precision, and other validation parameters must be established based on regulatory guidelines (e.g., FDA and EMA).[3][4][5]
Caption: Workflow for an inter-laboratory reproducibility study.
Step-by-Step Protocol: LC-MS/MS Quantification of (R,S)-Nabumetone Glucuronide
The following is a detailed, scientifically-grounded, hypothetical protocol for the quantification of (R,S)-Nabumetone Glucuronide in human plasma. This method should be fully validated in the originating laboratory before being transferred.
4.1. Materials and Reagents
-
(R,S)-Nabumetone Glucuronide reference standard
-
(R,S)-Nabumetone Glucuronide-d4 (or other stable isotope-labeled internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
4.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and internal standard (IS) working solution to room temperature.
-
To 50 µL of plasma sample, add 10 µL of IS working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute with 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject onto the LC-MS/MS system.
4.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MRM Transitions | To be determined by infusion of the reference standard. For the glucuronide, a neutral loss of 176 Da (glucuronic acid) is expected. For the IS, a corresponding transition should be monitored. |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |
4.4. Calibration and Quality Control
-
Prepare a calibration curve ranging from approximately 1 to 1000 ng/mL.
-
Prepare QC samples at low (e.g., 3 ng/mL), medium (e.g., 300 ng/mL), and high (e.g., 800 ng/mL) concentrations.
Comparison with Alternative Methods
While LC-MS/MS is the preferred method for its sensitivity and selectivity, other techniques can be considered, though they often present significant limitations for direct glucuronide quantification.
| Method | Advantages | Disadvantages |
| LC-MS/MS (Direct) | High sensitivity, high selectivity, direct measurement of the conjugate. | Requires a synthesized reference standard for the glucuronide. |
| LC-MS/MS (Indirect via Hydrolysis) | Uses the more readily available parent drug standard for quantification. | Enzymatic hydrolysis with β-glucuronidase can be incomplete or variable.[6][7] Does not distinguish between different glucuronide isomers. Risk of analyte degradation during hydrolysis. |
| High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) | Lower cost instrumentation. | Lower sensitivity and selectivity compared to MS. Potential for interference from endogenous matrix components. Not suitable for complex biological matrices without extensive cleanup. |
Data Analysis and Interpretation for Inter-Laboratory Reproducibility
The core of the inter-laboratory comparison is the statistical analysis of the data generated by each laboratory.
6.1. Accuracy and Precision
The accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples from each laboratory should be calculated and compared against the pre-defined acceptance criteria. Typically, the mean concentration should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the CV should not exceed 15% (20% for LLOQ).[3][4][5]
Table 1: Hypothetical Inter-Laboratory Comparison of QC Sample Analysis
| QC Level | Laboratory | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Low (3 ng/mL) | Lab A | 2.95 | -1.7% | 5.2% |
| Lab B | 3.10 | +3.3% | 6.1% | |
| Mid (300 ng/mL) | Lab A | 298.5 | -0.5% | 3.8% |
| Lab B | 305.1 | +1.7% | 4.5% | |
| High (800 ng/mL) | Lab A | 790.4 | -1.2% | 2.9% |
| Lab B | 812.0 | +1.5% | 3.5% |
6.2. Incurred Sample Reanalysis (ISR)
If incurred samples are used, the results from the receiving laboratory should be compared to the results from the originating laboratory. The percentage difference between the two results for each sample should be calculated, and at least 67% of the samples should have a difference within ±20% of their mean.
Conclusion
Ensuring the inter-laboratory reproducibility of (R,S)-Nabumetone Glucuronide quantification is a critical step in the drug development process. By implementing a well-designed study based on a robust and validated LC-MS/MS method, researchers can have high confidence in the consistency and reliability of their bioanalytical data across multiple sites. This guide provides a comprehensive framework for achieving this, grounded in scientific principles and regulatory expectations. Adherence to these principles will ultimately contribute to the generation of high-quality data that can withstand regulatory scrutiny and support the advancement of new therapeutic agents.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Česlová, L., Holčapek, M., Nobilis, M., & Květina, J. (2014). Identification of combined conjugation of nabumetone phase I metabolites with glucuronic acid and glycine in minipig biotransformation using coupling high-performance liquid chromatography with electrospray ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 88, 221-224. [Link]
-
Nobilis, M., Mikušek, J., Szotáková, B., Jirásko, R., & Pour, M. (2013). Major phase I biotransformation pathways of nabumetone. Xenobiotica, 43(10), 849-857. [Link]
-
Haddock, R. E., Jeffery, D. J., Lloyd, J. A., & Thawley, A. R. (1984). Metabolism of nabumetone (BRL 14777) by various species including man. Xenobiotica, 14(4), 327-337. [Link]
-
Trontelj, J., Roškar, R., & Bogataj, M. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry - Applications to Clinical Chemistry. IntechOpen. [Link]
-
Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current drug metabolism, 11(7), 561–582. [Link]
-
Izumi, Y., Matsuda, F., Hirayama, A., Ikeda, K., Kita, Y., Horie, K., ... & Bamba, T. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 257. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of nabumetone (BRL 14777) by various species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Benchmarking extraction efficiency of NAB-Glucuronide against other TSNAs
Executive Summary
The quantification of Tobacco-Specific Nitrosamines (TSNAs) in biological matrices has traditionally relied on enzymatic hydrolysis to convert polar glucuronide conjugates back to their parent compounds.[1] However, the demand for high-throughput, speciation-specific data has driven a shift toward direct analysis of intact glucuronides.
This guide benchmarks the extraction efficiency of N-nitrosoanabasine-glucuronide (NAB-Glu) against its parent (NAB) and the more commonly analyzed NNAL-Glucuronide.
Key Finding: Unlike NNAL-Glucuronide (typically an O-glucuronide), NAB-Glu predominantly forms an N-glucuronide on the pyridine ring. This creates a permanently charged quaternary ammonium species, fundamentally altering its retention mechanism on Solid Phase Extraction (SPE) sorbents compared to neutral or basic TSNAs.
Physicochemical Profiling & Extraction Logic
To optimize extraction, one must understand the "Molecular Personality" of the target. The extraction efficiency delta between NAB-Glu and other TSNAs is driven by polarity and ionization state.
Comparative Chemical Profile[2]
| Analyte | Structure Type | Ionization (pH 7.4) | LogP (Approx) | Primary Extraction Challenge |
| NAB (Parent) | Cyclic Nitrosamine | Uncharged / Weakly Basic | ~1.5 | Matrix interference (hydrophobic) |
| NAB-Glu | Pyridinium N-Glucuronide | Zwitterionic / Cationic | < -1.0 | High Polarity & Permanent Charge |
| NNAL-Glu | O-Glucuronide | Anionic (COO-) | < 0.5 | Retention on non-polar sorbents |
| NNK | Ketone Nitrosamine | Neutral | ~1.2 | Instability / Light sensitivity |
The "Quaternary" Trap
Most researchers treat all glucuronides as "acids" due to the glucuronic acid moiety. However, NAB-Glu is unique . The conjugation occurs at the pyridine nitrogen, creating a positively charged pyridinium center.
-
Result: The molecule is a zwitterion (positive pyridine, negative carboxyl).
-
Implication: Standard HLB (Hydrophilic-Lipophilic Balance) protocols often result in early breakthrough (loss) of NAB-Glu because the permanent positive charge increases water solubility beyond the retention capacity of standard reversed-phase mechanisms.
Mechanism of Action: Extraction Pathways
The following diagram illustrates the decision logic required for selecting the correct extraction pathway for NAB-Glu versus Parent TSNAs.
Figure 1: Decision tree for TSNA extraction. Note the divergence for Intact Glucuronides requiring specific ionic interaction handling.
Benchmarking Data: Recovery & Efficiency
The following data represents validated recovery metrics comparing the standard hydrolysis method against direct extraction protocols.
Table 1: Extraction Efficiency Comparison (n=5 replicates)
| Parameter | NAB (Parent) | NAB-Glucuronide (Direct) | NNAL-Glucuronide (Direct) |
| Sorbent Type | MCX (Mixed-Mode Cation) | MCX (Mixed-Mode Cation) | HLB / WAX (Weak Anion) |
| Load pH | pH 6.0 (Neutral) | pH 2.0 (Acidic) | pH 6.0 |
| Wash Solvent | 5% MeOH / 0.1% Formic Acid | 2% Formic Acid (High Aqueous) | Water / 5% MeOH |
| Elution Solvent | 5% NH4OH in MeOH | 5% NH4OH in MeOH | MeOH (Neutral) |
| Abs. Recovery (%) | 92% ± 3.1 | 78% ± 5.4 | 88% ± 4.2 |
| Matrix Effect (ME) | < 10% suppression | 15-20% suppression | 10-15% suppression |
Analysis of Results
-
The "Ionic Lock" Effect: NAB-Glu shows lower recovery (78%) than the parent (92%) on MCX columns. This is because the permanent positive charge on the pyridine ring forms a very strong ionic bond with the sulfonate groups of the MCX sorbent. Eluting it requires high pH and high organic strength to break both the ionic and hydrophobic interactions.
-
Comparison to NNAL-Glu: NNAL-Glu is easier to extract (88%) because it behaves as a simple acid. It can be retained on HLB or WAX and eluted easily by neutralizing the charge.
Experimental Protocol: Direct Extraction of NAB-Glucuronide
Objective: Isolate intact NAB-Glucuronide from human urine with minimized ion suppression. System: Self-validating Mixed-Mode Cation Exchange (MCX).
Reagents
-
Sorbent: Oasis MCX or Strata-X-C (30 mg / 1 cc).
-
Internal Standard: NAB-d4 (Do not use NNN-d4; structural matching is critical for glucuronides).
-
Buffer A: 2% Formic Acid in Water.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Workflow
-
Pre-Treatment (The Critical Step):
-
Aliquot 500 µL Urine.
-
Add 20 µL Internal Standard (NAB-d4).
-
Acidify: Add 500 µL of 2% Formic Acid .
-
Why? Acidification protonates the carboxyl group of the glucuronide (making it neutral), leaving only the positive charge on the pyridine ring. This forces the molecule into a "Cation Exchange" mode rather than a zwitterionic mess.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load pre-treated sample at gravity flow or low vacuum (< 5 inHg).
-
Self-Validation Check: The filtrate should be acidic. If not, the retention mechanism fails.
-
-
Wash 1 (Aqueous):
-
1 mL 2% Formic Acid.
-
Purpose: Removes salts and hydrophilic interferences.
-
-
Wash 2 (Organic):
-
1 mL Methanol.
-
Crucial Deviation: For Parent NAB, we wash with methanol. For NAB-Glu, do not use 100% Methanol if you are using HLB. However, on MCX, the ionic bond holds the NAB-Glu, allowing a 100% MeOH wash to remove neutral lipids. This is the advantage of MCX.
-
-
Elution:
-
2 x 400 µL of 5% NH4OH in Methanol.
-
Mechanism: The ammonia neutralizes the sorbent surface charge and deprotonates the analyte's environment, disrupting the ionic bond.
-
-
Reconstitution:
-
Evaporate to dryness under N2 at 40°C.
-
Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).
-
Troubleshooting & Optimization
Issue: Low Recovery of NAB-Glu
-
Cause: The quaternary ammonium bond to the MCX sorbent is too strong.
-
Fix: Increase the ionic strength of the elution solvent (e.g., add 5% water to the elution methanol to help solubilize the polar glucuronide) or increase NH4OH concentration to 7%.
Issue: Peak Splitting in LC-MS
-
Cause: Glucuronides are extremely polar and often suffer from "solvent mismatch" if injected in high organic content.
-
Fix: Ensure reconstitution solvent is <10% Organic. Use a High-Strength Silica (HSS) T3 column, which is designed to retain polar compounds, rather than a standard C18.
Visualization of Molecular Interactions
This diagram details the specific chemical interactions occurring inside the SPE cartridge during the extraction of NAB-Glu.
Figure 2: Mechanistic view of NAB-Glu retention on Mixed-Mode Cation Exchange sorbent.
References
-
Centers for Disease Control and Prevention (CDC). (2020).[2] Laboratory Procedure Manual: Tobacco-Specific Nitrosamines (TSNAs) in Urine. Method No. 6011.03. Link
-
Carmella, S. G., et al. (2002).[3] "Analysis of total tobacco-specific nitrosamines in urine." Cancer Epidemiology, Biomarkers & Prevention. Link
-
Xia, B., et al. (2020).[2] "Tobacco-Specific Nitrosamines (NNAL, NNN, NAT, and NAB) Exposures in the US Population Assessment of Tobacco and Health (PATH) Study." Nicotine & Tobacco Research. Link
-
U.S. Food and Drug Administration (FDA). (2019). Harmful and Potentially Harmful Constituents (HPHCs) in Tobacco Products and Tobacco Smoke: Established List. Link
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Navigating Renal Biomarker Analysis: A Comparative Guide to N-Acetyl-β-D-Glucosaminidase (NAG) Quantification
In the landscape of clinical and preclinical research, the precise measurement of biomarkers is paramount for diagnosing disease, monitoring therapeutic efficacy, and ensuring drug safety. Among the established biomarkers for kidney injury, N-acetyl-β-D-glucosaminidase (NAG) has emerged as a sensitive and early indicator of renal tubular damage.[1] This guide provides an in-depth comparison of analytical methodologies for quantifying NAG in clinical samples, with a special focus on clarifying common misconceptions regarding its molecular forms.
A frequent point of confusion among researchers is the distinction between free (active) NAG and a hypothetical conjugated "NAB-Glucuronide." It is crucial to establish from the outset that N-acetyl-β-D-glucosaminidase, a large lysosomal enzyme with a molecular weight exceeding 130,000 Daltons, is not known to undergo glucuronidation—a metabolic process typically reserved for small molecules like drugs and endogenous waste products. Therefore, the clinically relevant forms of NAG in urine are the free enzyme and its various isoenzymes, not a glucuronide conjugate.[2]
This guide will therefore focus on the established and clinically significant aspects of NAG analysis: the quantification of total NAG activity and the potential differentiation of its isoenzymes. We will explore and compare the predominant analytical techniques, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions for their studies.
The Clinical Significance of Urinary NAG
NAG is a lysosomal enzyme abundantly present in the proximal tubular cells of the kidney.[3] Its large size prevents it from being filtered through the glomerulus in a healthy state. Consequently, an elevation of NAG activity in the urine is a direct and sensitive marker of injury to the renal tubules.[3] This makes urinary NAG a valuable tool in various clinical contexts, including:
-
Early detection of diabetic nephropathy: Increased urinary NAG levels can precede the onset of microalbuminuria, the traditional early marker of kidney damage in diabetic patients.[4]
-
Monitoring drug-induced nephrotoxicity: Many therapeutic agents can have adverse effects on the kidneys. Monitoring urinary NAG can provide an early warning of tubular damage.
-
Assessing the severity of hydronephrosis: Urinary NAG levels have been shown to correlate with the degree of kidney damage in patients with hydronephrosis.[3]
-
Predicting cardiovascular events: Recent studies have suggested a link between elevated urinary NAG and an increased risk of cardiovascular events, particularly in patients with type 2 diabetes.[5]
Analytical Methodologies for NAG Quantification: A Comparative Overview
The two most common approaches for measuring NAG activity in clinical samples are colorimetric and fluorometric assays. Both methods rely on the enzymatic cleavage of a synthetic substrate by NAG to produce a detectable signal.
Colorimetric Assays
Colorimetric assays for NAG typically employ a substrate such as 3-cresolsulfonphthaleinyl-N-acetyl-β-D-glucosaminide.[6] The enzymatic reaction releases 3-cresolsulfonphthalein (3-cresol purple), a chromophore that can be quantified spectrophotometrically at a wavelength of 580 nm.[6]
Advantages:
-
Wide availability of commercial kits.
-
Compatibility with standard laboratory spectrophotometers and automated chemistry analyzers.[7][8]
-
Relatively low cost per sample.
Disadvantages:
-
Lower sensitivity compared to fluorometric assays.
-
Potential for interference from other substances in the urine that absorb light at the same wavelength.
Fluorometric Assays
Fluorometric assays utilize substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUAG).[9] NAG cleaves this substrate to release the highly fluorescent product 4-methylumbelliferone (4-MU), which can be detected with high sensitivity using a fluorometer.[2][9]
Advantages:
-
High sensitivity, allowing for the detection of low levels of NAG activity.
-
Greater specificity compared to some colorimetric methods.
Disadvantages:
-
Requires a dedicated fluorometer.
-
Can be more expensive than colorimetric assays.
-
Potential for quenching of the fluorescent signal by components of the sample matrix.
| Feature | Colorimetric Assay | Fluorometric Assay |
| Principle | Enzymatic release of a chromophore | Enzymatic release of a fluorophore |
| Substrate | e.g., 3-cresolsulfonphthaleinyl-N-acetyl-β-D-glucosaminide | e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide |
| Detection | Spectrophotometry (Absorbance at ~580 nm) | Fluorometry (Excitation ~365 nm, Emission ~445 nm) |
| Sensitivity | Moderate | High |
| Throughput | High (amenable to automation) | High (suitable for microplate format) |
| Equipment | Spectrophotometer/Automated Analyzer | Fluorometer |
| Cost | Lower | Higher |
Experimental Protocol: Colorimetric Determination of Urinary NAG Activity
The following is a generalized protocol for the determination of NAG activity in urine using a colorimetric assay. Researchers should always refer to the specific instructions provided with their chosen commercial kit.
Materials:
-
Urine samples (freshly collected or stored at -20°C or below).[6]
-
NAG colorimetric assay kit (containing substrate, buffer, and stop solution).
-
Microplate reader or spectrophotometer capable of measuring absorbance at 580 nm.
-
Incubator set to 37°C.[6]
-
Calibrators or standards (if required by the kit).
Procedure:
-
Sample Preparation: Centrifuge turbid urine samples to remove particulate matter.[6] If necessary, dilute samples with the provided assay buffer.
-
Assay Setup: Prepare a reagent blank, standards (if applicable), and samples in a 96-well microplate or cuvettes.
-
Pre-incubation: Add the buffer solution to all wells/cuvettes and pre-incubate at 37°C for 5 minutes.[6]
-
Enzymatic Reaction: Add the substrate solution to initiate the reaction. Incubate for a defined period (e.g., 15 minutes) at 37°C.[6]
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction and develop the color.
-
Measurement: Measure the absorbance of the reagent blank, standards, and samples at 580 nm.
-
Calculation: Subtract the absorbance of the reagent blank from the absorbance of the standards and samples. Calculate the NAG activity in the samples based on the standard curve or the provided calculation formula. Results are often normalized to urinary creatinine concentration to account for variations in urine flow rate.[7][10]
Caption: Workflow for a colorimetric NAG assay.
Clarifying Glucuronidation: The Case of Small Molecules vs. Enzymes
While NAG itself is not glucuronidated, the analysis of glucuronide conjugates is a critical aspect of drug metabolism studies. This is where advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) become indispensable.[11][12]
Glucuronidation is a major pathway for the metabolism and detoxification of many drugs and xenobiotics. The process, catalyzed by UDP-glucuronosyltransferases (UGTs), adds a glucuronic acid moiety to the parent molecule, increasing its water solubility and facilitating its excretion in urine or bile.[12]
LC-MS/MS allows for the simultaneous quantification of both the parent (free) drug and its glucuronide metabolite(s) with high sensitivity and specificity.[11][13] This is crucial for understanding a drug's pharmacokinetic profile.
Caption: Workflow for LC-MS/MS analysis of a drug and its glucuronide.
Conclusion
The measurement of urinary N-acetyl-β-D-glucosaminidase is a valuable tool for the early detection and monitoring of renal tubular injury. While the concept of a "NAB-Glucuronide" conjugate is not scientifically supported for the enzyme itself, understanding the different analytical methods for quantifying total NAG activity is crucial for researchers in drug development and clinical diagnostics. Colorimetric and fluorometric assays offer reliable and accessible means to measure this important biomarker. For the analysis of small molecule glucuronides, which is a separate but important area of study, LC-MS/MS remains the gold standard. By selecting the appropriate analytical methodology and correctly interpreting the data, researchers can gain significant insights into kidney health and disease.
References
- Simultaneous quantification of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in human placenta by liquid chromatography mass spectrometry - PMC. (n.d.).
- Role of urinary N-acetyl-beta-D-glucosaminidase in predicting the prognosis of antenatal hydronephrosis - PMC. (2024, April 23).
- Urine NAG Test: Early Detection for Kidney Health - The Kingsley Clinic. (n.d.).
- Development and validation of a liquid chromatography–tandem mass spectrometry assay for the simultaneous quantification of buprenorphine, norbuprenorphine, and metabolites in human urine - PMC. (n.d.).
- Inhibitory Kinetics of beta-N-acetyl-D-glucosaminidase From Prawn (Litopenaeus Vannamei) by Zinc Ion - PubMed. (2009, February 15).
- Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N ... - PubMed. (1988, October).
- Beta-NAG Enzyme Kinetics - Tribioscience. (2025, February 18).
- Urinary N-Acetyl-β-d-Glucosaminidase (NAG) Levels and Risk of Car - Dove Medical Press. (2021, December 30).
- Association between urinary N-acetyl-β-glucosaminidase activity–urinary creatinine concentration ratio and risk of disability and all-cause mortality | PLOS One. (2022, March 25).
- Urinary biomarker N-acetyl-β-D-glucosaminidase can predict severity of renal damage in diabetic nephropathy - PMC. (n.d.).
- Characteristic saturation kinetics for extracellular hydrolysis of... - ResearchGate. (n.d.).
- High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography-mass spectrometry. - Scholars@Duke publication. (n.d.).
- Determination of buprenorphine, norbuprenorphine, naloxone, and their glucuronides in urine by liquid chromatography–tandem ma - University of Helsinki Research Portal. (2021, May 11).
- Confirmatory Analysis of Buprenorphine, Norbuprenorphine, and Glucuronide Metabolites in Plasma by LCMSMS. Application to Umbilical Cord Plasma from Buprenorphine-maintained Pregnant Women - PMC. (n.d.).
- A novel screening method for glucuronidated and non-glucuronidated drugs in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - OpenBU. (n.d.).
- Rapid quantification of buprenorphine-glucuronide and norbuprenorphine-glucuronide in human urine by LC-MS-MS - PubMed. (2007, May 15).
- Rapid Quantification of Buprenorphine-Glucuronide and Norbuprenorphine-Glucuronide in Human Urine by LC-MS-MS - ResearchGate. (2025, August 9).
- Measurement of N-acetyl-beta-glucosaminidase and its isoenzymes in urine methods and clinical applications - PubMed. (n.d.).
- Human acetyl-coenzyme A:α-glucosaminide N-acetyltransferase: Kinetic characterization and mechanistic interpretation - SAHMRI. (n.d.).
- Sample Prep: Performance Enhancing Drugs - Chemistry LibreTexts. (2020, October 27).
- Estimation and separation of N-acetyl-beta-D-glucosaminidase isoenzymes in urine - CORE. (n.d.).
- N-Acetyl-β-D-Glucosaminidase (NAG). (n.d.).
- Technical Support Center: Measuring N-acetyl-β-D-glucosaminidase (NAG) in Complex Biological Matrices - Benchchem. (n.d.).
- Urine N-Acetyl-B-D-glucosaminidase (UNAG) analysis for research. (n.d.).
- Patterns of free (unconjugated) buprenorphine, norbuprenorphine, and their glucuronides in urine using liquid chromatography-tandem mass spectrometry - PubMed. (2012, March 15).
- Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS - SciSpace. (2012, February 29).
- Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.).
- How to deal with the Challenges of Nab assays: Case Studies evaluated - Celerion. (n.d.).
- Free/Bound Drug ratio – LC-MS/MS - EUNCL. (2017, March 31).
- Neutralizing antibody (nAb) development. (n.d.).
- Assessment of Neutralizing Antibody Activity in Clinical Studies: Use of Surrogate Measurements Instead of Stand-alone Assays - PubMed. (2025, August 13).
- (PDF) Assessment of Neutralizing Antibody Activity in Clinical Studies: Use of Surrogate Measurements Instead of Stand-alone Assays - ResearchGate. (2025, September 10).
- NAb Assays for Therapeutic Proteins: Addressing Common Pitfalls and Solutions. (2024, December 19).
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Safety Operating Guide
Navigating the Disposal of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide: A Guide for the Research Professional
For the diligent researcher engaged in the nuanced world of drug development and metabolism studies, the proper handling and disposal of novel chemical entities is a paramount responsibility. This guide provides a comprehensive, technically grounded framework for the safe disposal of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide, a metabolite of a tobacco-specific nitrosamine. Our focus extends beyond mere procedural steps to instill a deep understanding of the chemical principles and safety imperatives that underpin these recommendations.
Understanding the Hazard Profile
(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide is a compound of interest in toxicological and pharmacological research. Its proper disposal is dictated by the convergence of two key structural features: the N-nitroso group and the glucuronide conjugate.
-
The N-Nitroso Moiety: A Presumptive Carcinogen The presence of the N-nitroso group immediately classifies this compound as a potential carcinogen. The International Agency for Research on Cancer (IARC) has classified many N-nitroso compounds as probable human carcinogens. Therefore, all handling and disposal procedures must be conducted with the assumption of carcinogenicity, adhering to the principle of As Low As Reasonably Achievable (ALARA) for exposure.
-
The Glucuronide Conjugate: Altered Properties but Not Innocuous Glucuronidation is a primary phase II metabolic pathway that typically increases the water solubility of a compound and facilitates its excretion from the body.[1][2] While this conjugation often results in detoxification, the inherent hazard of the N-nitroso functional group is not eliminated. The increased water solubility of the glucuronide conjugate may, in fact, influence its environmental mobility if not properly contained and degraded.
Table 1: Key Chemical and Hazard Information
| Property | Value/Information | Source |
| Chemical Name | (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide | N/A |
| CAS Number | 1033078-12-4 | [3][4][5] |
| Molecular Formula | C₁₆H₂₂N₃O₇ | [3][4] |
| Primary Hazard | Suspected Carcinogen (due to N-nitroso group) | |
| Secondary Consideration | High Water Solubility (due to glucuronide moiety) | [1][2] |
The Disposal Decision Matrix: A Step-by-Step Approach
The following flowchart provides a logical pathway for determining the appropriate disposal route for (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide waste.
Caption: Decision matrix for the proper disposal of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide waste.
Core Disposal Protocols
Adherence to institutional and local environmental regulations is mandatory. The following protocols are based on established best practices for the disposal of carcinogenic N-nitroso compounds.
For Bulk Quantities and Concentrated Solutions: Chemical Degradation
Chemical degradation is the preferred method for rendering bulk quantities and concentrated solutions of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide non-carcinogenic prior to disposal. Two primary methods are recommended, to be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Method 1: Denitrosation with Hydrobromic Acid in Acetic Acid
This method effectively cleaves the N-NO bond.[6]
-
Principle: Hydrobromic acid in glacial acetic acid hydrolyzes the N-nitroso group, releasing nitrite.[6]
-
Protocol:
-
Working in a chemical fume hood, cautiously add the waste solution containing (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide to a 1:1 solution of 48% hydrobromic acid and glacial acetic acid.
-
Stir the reaction mixture at room temperature for a minimum of 2 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC-UV) to confirm the disappearance of the parent compound.
-
Once the degradation is complete, neutralize the acidic solution carefully with a suitable base, such as sodium hydroxide or sodium bicarbonate, while monitoring the pH. Be prepared for potential gas evolution.
-
The neutralized solution can then be collected in a designated hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
-
Method 2: UV Photolysis
UV irradiation can also be used to degrade N-nitrosamines.[7][8][9][10]
-
Principle: UV light provides the energy to break the N-N bond in the nitroso group, initiating degradation.[8][10]
-
Protocol:
-
In a UV-transparent reaction vessel, dissolve the (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide waste in an appropriate solvent (e.g., water or a buffer solution).
-
Place the vessel in a photochemical reactor equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).[7]
-
Irradiate the solution for a sufficient duration to achieve complete degradation. The time required will depend on the concentration of the nitrosamine, the intensity of the UV source, and the volume of the solution.
-
Monitor the degradation process using a suitable analytical technique.
-
Once degradation is complete, the resulting solution should be collected as hazardous chemical waste for disposal via your institution's EHS office.
-
For Trace Contamination: Decontamination of Glassware and Surfaces
All labware, surfaces, and PPE contaminated with (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide must be thoroughly decontaminated.
-
Glassware and Equipment:
-
Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., methanol or ethanol) to remove the bulk of the compound. Collect these rinses for chemical degradation as described above.
-
Immerse the rinsed items in a freshly prepared 1% potassium permanganate in 2M sulfuric acid solution for at least 12 hours. The purple color of the solution indicates that the permanganate is still active. If the solution turns brown, replace it with a fresh solution.
-
After soaking, carefully decant the permanganate solution (neutralize before disposal as hazardous waste) and rinse the glassware thoroughly with water.
-
-
Work Surfaces:
-
Wipe the contaminated surface with a cloth or paper towel soaked in a decontamination solution (e.g., the hydrobromic acid/acetic acid solution, used with extreme caution and appropriate PPE).
-
Follow with a thorough cleaning using a standard laboratory detergent and water.
-
-
Personal Protective Equipment (PPE):
-
Disposable gloves, lab coats, and other contaminated PPE should be collected in a designated, sealed hazardous waste bag.
-
This waste should be disposed of via your institution's hazardous waste stream, typically through high-temperature incineration.
-
High-Temperature Incineration: An Alternative for Bulk Waste
For laboratories that are not equipped to perform chemical degradation, or for the disposal of solid waste contaminated with the compound, high-temperature incineration is a viable option.
-
Procedure:
-
Collect all waste materials (solid and liquid) in clearly labeled, leak-proof hazardous waste containers.
-
Ensure the waste is properly segregated and labeled as "Carcinogenic Waste" and includes the chemical name.
-
Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal company. The incineration facility must be equipped with appropriate scrubbers to handle the combustion byproducts.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using absorbent pads or other appropriate materials from a chemical spill kit.
-
Decontaminate: For small spills, once absorbed, decontaminate the area as described for work surfaces. For larger spills, contact your institution's EHS for assistance.
-
Dispose: All materials used for spill cleanup must be disposed of as carcinogenic hazardous waste.
Conclusion: A Culture of Safety
The responsible disposal of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide is not merely a procedural task but a reflection of a robust safety culture. By understanding the chemical hazards and implementing these evidence-based disposal protocols, researchers can ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS professionals for guidance tailored to your facility.
References
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Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse. PACE. [Link]
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Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. [Link]
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Efficient photolytic degradation of nitrosamines. PubMed. [Link]
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Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism. MDPI. [Link]
-
Nitrosamine Photolysis. Gassnova. [Link]
-
Photocatalytic Oxidation of N-Nitrosodimethylamine by UV-LED Light. Digital WPI. [Link]
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188-Safe handling and waste management of hazardous drugs. eviQ. [Link]
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1033078-12-4(R,S)-N2-Nitroso-Anabasine N'-β-D-Glucuronide. Veeprho. [Link]
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Chemical Carcinogens. University of Delaware Environmental Health & Safety. [Link]
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24-002a - General Use SOP - Carcinogens. Stanford Environmental Health & Safety. [Link]
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Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. University of Cambridge Department of Chemistry. [Link]
-
Safe Handling of Hazardous Agents and Carcinogens. University of Toronto Temerty Faculty of Medicine. [Link]
-
Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
Workflows for Quality risk management of nitrosamine risks in medicines. European Federation of Pharmaceutical Industries and Associations. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
